molecular formula C9H7ClN2 B1602155 5-Chloroquinolin-2-amine CAS No. 68050-37-3

5-Chloroquinolin-2-amine

Cat. No.: B1602155
CAS No.: 68050-37-3
M. Wt: 178.62 g/mol
InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-2-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNYFPRSHXRDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555327
Record name 5-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68050-37-3
Record name 5-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloroquinolin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinolin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic and structural features, derived from the quinoline scaffold, a reactive amino group at the C2 position, and an electron-withdrawing chlorine atom at the C5 position, make it a valuable precursor for a diverse range of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, established synthetic protocols, characteristic reactivity, and key spectroscopic data. The insights herein are intended to empower researchers in leveraging this compound for the rational design and development of novel therapeutic agents and complex molecular architectures.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its properties are defined by the interplay of the aromatic quinoline core, the basic amino group, and the electronegative chloro substituent. These features govern its solubility, reactivity, and interaction with biological targets.

Structural and Physical Data

A summary of the key physicochemical properties for this compound is presented below. It is critical to distinguish this isomer from others, such as 5-chloroquinolin-8-amine, as their properties differ significantly.

PropertyDataSource(s)
IUPAC Name This compound
CAS Number 68050-37-3[1]
Molecular Formula C₉H₇ClN₂[2]
Molecular Weight 178.62 g/mol
Appearance Solid (predicted)
Melting Point Data not readily available
Boiling Point Predicted: 354.4 ± 27.0 °C[3]
Storage Conditions 2-8°C, protect from light, inert atmosphere[2][4]
Molecular Structure Diagram

The structural formula of this compound highlights the key functional groups on the quinoline ring system.

G cluster_amine Amine (-NH₂) Reactivity cluster_ring Ring Reactivity A This compound B Acylation (RCOCl, Base) A->B Forms Amides C Alkylation (R-X, Base) A->C Forms Sec/Tert Amines D Sulfonylation (RSO₂Cl, Base) A->D Forms Sulfonamides E Buchwald-Hartwig Coupling A->E Forms N-Aryl Amines F Electrophilic Aromatic Substitution (EAS) A->F e.g., Nitration, Halogenation (Directed by -NH₂ and -Cl) G Nucleophilic Aromatic Substitution (SₙAr at C5-Cl) A->G Harsh Conditions Required

References

5-Chloroquinolin-2-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloroquinolin-2-amine: Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic compound that serves as a foundational building block in the landscape of medicinal chemistry and pharmaceutical research. Its unique molecular architecture, characterized by a quinoline scaffold substituted with a strategically placed chlorine atom and a reactive amine group, makes it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, delving into its molecular structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it explores the compound's significant role as a privileged scaffold in drug discovery, with a particular focus on the development of novel therapeutic agents for oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its study and application in scientific research.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . It is uniquely identified in chemical databases and literature by the following identifiers:

  • CAS Number: 68050-37-3[1]

  • Molecular Formula: C₉H₇ClN₂[2]

  • InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N[2]

Structural Elucidation

The molecular structure of this compound is comprised of a bicyclic aromatic quinoline core. The key features of its structure are:

  • A quinoline ring system , which is a fusion of a benzene ring and a pyridine ring.

  • An amine group (-NH₂) attached at the C2 position of the quinoline ring. This group is a key functional handle, acting as a nucleophile or a site for derivatization.

  • A chlorine atom (-Cl) substituted at the C5 position. This halogen atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, and can participate in halogen bonding with biological targets.

2D Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and biological systems. These properties are crucial for designing synthetic routes, developing formulations, and understanding its pharmacokinetic profile.

PropertyValueSource
Molecular Weight 178.62 g/mol [3]
Monoisotopic Mass 178.02977 Da[2]
Melting Point Data not available in cited literature. Isomers such as 5-chloroquinolin-8-amine melt at 70-87°C.[4][5][6]
Boiling Point Predicted: 354.4 ± 27.0 °C (for isomer 5-chloroquinolin-8-amine)[5]
Solubility Expected to have limited solubility in water but be soluble in polar organic solvents like DMF, ethanol, and methanol, based on the properties of similar structures.[7][8][9]
XLogP3 (Predicted) 2.5[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis and Mechanistic Insights

The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry. Several strategies can be employed, often involving cyclization reactions to construct the quinoline core.

Overview of Synthetic Strategies

Common methods for preparing 2-aminoquinolines include the Friedländer annulation, nucleophilic substitution of 2-chloroquinolines, and various reductive cyclization protocols. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, a reductive cyclization approach offers an efficient pathway.

Detailed Protocol: Zn/AcOH-Mediated Reductive Cyclization

This protocol describes a one-pot synthesis of a 2-aminoquinoline derivative through the reductive cyclization of a cyano-nitro precursor, a method known for its operational simplicity and use of readily accessible reagents.[10]

Causality of Experimental Choices:

  • Zinc (Zn) and Acetic Acid (AcOH): This combination is a classic and effective reducing system.[10] Zinc metal acts as the electron donor, while acetic acid provides the protons necessary for the reduction of the nitro group to an amine. This in-situ-formed amine then participates in the crucial cyclization step.

  • One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources while often improving overall yield by minimizing material loss between steps.

Experimental Protocol:

  • Precursor Synthesis: Synthesize the appropriate starting material, such as an Isopropyl-2-cyano-3-(4-chloro-2-nitrophenyl)acrylate, via a Knoevenagel condensation between 4-chloro-2-nitrobenzaldehyde and isopropyl cyanoacetate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-cyano precursor (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Reductive Cyclization: Add zinc dust (4-5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Purification Workflow SM1 4-Chloro-2-nitro precursor Reaction Reductive Cyclization (Nitro reduction & Intramolecular -CN addition) SM1->Reaction Add SM2 Zn dust, Acetic Acid SM2->Reaction Add Filtration Filtration (Remove excess Zn) Reaction->Filtration Process Neutralize Neutralization (aq. NaHCO3) Filtration->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Purify Chromatography or Recrystallization Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for Zn/AcOH-mediated synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates.

Role as a Privileged Scaffold

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to multiple, diverse biological targets. The presence of the C2-amino group provides a convenient point for chemical modification, allowing for the exploration of a vast chemical space. The C5-chloro group can enhance binding affinity through halogen bonds and improve metabolic stability by blocking a potential site of oxidation.[6]

Therapeutic Potential of Derivatives

Derivatives of chloro-amino quinolines have been investigated for a wide range of therapeutic applications:

  • Anticancer Agents: The quinoline core can mimic the purine ring of ATP, making it an excellent starting point for designing kinase inhibitors.[6] By adding various side chains to the C2-amino group, chemists can achieve potent and selective inhibition of key kinases in cancer signaling pathways, such as PI3K/Akt/mTOR.[6]

  • Antimicrobial and Antimalarial Agents: Quinoline-based drugs have a long history in treating infectious diseases, most notably malaria (e.g., chloroquine). The this compound scaffold can be used to generate new derivatives with potent activity against various bacteria, fungi, and parasites.[3]

G cluster_mods Key Functional Groups cluster_apps Therapeutic Areas Scaffold This compound (Core Scaffold) C2_Amine C2-Amine Group (Nucleophilic Handle) C5_Chloro C5-Chloro Group (Modulator) Deriv Chemical Derivatization (e.g., Acylation, Alkylation, Buchwald-Hartwig coupling) C2_Amine->Deriv Site for Modification C5_Chloro->Deriv Influences Properties Kinase Kinase Inhibitors (Oncology) Deriv->Kinase Antimicrobial Antimicrobial Agents (Infectious Disease) Deriv->Antimicrobial Antimalarial Antimalarial Drugs Deriv->Antimalarial Other Other CNS/CV Agents Deriv->Other

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound stands out as a compound of significant strategic importance for the drug development community. Its robust and tunable structure provides a reliable foundation for the synthesis of diverse molecular libraries. The interplay between the quinoline core, the reactive amino group, and the modulating chloro-substituent offers a powerful toolkit for medicinal chemists. As the search for novel therapeutics continues, the utility of well-designed building blocks like this compound will remain critical in accelerating the discovery of next-generation medicines.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloroquinolin-2-amine is a pivotal heterocyclic intermediate in the landscape of medicinal chemistry and drug development, serving as a foundational scaffold for a range of pharmacologically active agents.[1] Its precise structural confirmation is paramount for ensuring the integrity of synthetic pathways and the safety of downstream applications. This technical guide provides an in-depth elucidation of the characteristic spectroscopic signature of this compound. In the absence of a complete set of published experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous quinoline structures to establish a reliable analytical profile. We will dissect the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering both predictive analysis and validated experimental protocols for researchers and quality control professionals.

Molecular Structure and Electronic Influence

The spectroscopic properties of this compound are a direct consequence of its molecular architecture. The quinoline core is functionalized with two key substituents: an electron-donating amine (-NH₂) group at the C-2 position and an electron-withdrawing chlorine (-Cl) atom at the C-5 position. The amine group increases electron density in the pyridine ring, generally shielding nearby nuclei, while the inductive effect of the chlorine atom deshields nuclei in the benzene ring. This electronic push-pull system creates a unique and predictable pattern in its spectroscopic data.

Caption: Chemical structure and IUPAC numbering for this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), high-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Expected Data: The predicted monoisotopic mass is 178.02977 Da.[2] A key validation point is the presence of the chlorine isotope pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as two peaks, [M]⁺• and [M+2]⁺•, with a characteristic intensity ratio of approximately 3:1.

Data Summary Table: Predicted Mass-to-Charge Ratios

Ion Species Formula Predicted m/z Notes
[M]⁺• C₉H₇³⁵ClN₂⁺• 178.030 Molecular ion (³⁵Cl)
[M+2]⁺• C₉H₇³⁷ClN₂⁺• 180.027 Molecular ion (³⁷Cl Isotope)
[M+H]⁺ C₉H₈³⁵ClN₂⁺ 179.037 Protonated molecule (most common in ESI+)[2]
[M+H+2]⁺ C₉H₈³⁷ClN₂⁺ 181.034 Protonated molecule (³⁷Cl Isotope)

| [M+Na]⁺ | C₉H₇³⁵ClN₂Na⁺ | 201.019 | Sodium adduct[2] |

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes.

  • Analysis: Process the resulting spectrum to identify the monoisotopic mass of the protonated molecule [M+H]⁺ and confirm the ~3:1 intensity ratio for the [M+H]⁺ and [M+H+2]⁺ peaks.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the primary amine and the aromatic quinoline core.

Expected Absorptions: The primary amine group is particularly diagnostic, giving rise to a characteristic doublet in the N-H stretching region and a strong bending vibration.[3]

Data Summary Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3450 - 3300 N-H Asymmetric & Symmetric Stretch Medium, Sharp Two distinct peaks, characteristic of a primary amine (-NH₂).[4]
3100 - 3000 Aromatic C-H Stretch Medium to Weak Confirms the presence of the aromatic quinoline system.[5]
1650 - 1580 N-H Bend (Scissoring) Strong Characteristic of a primary amine.[3]
1620 - 1450 C=C and C=N Ring Stretch Strong to Medium Multiple bands corresponding to the vibrations of the quinoline core.[5]
1335 - 1250 Aromatic C-N Stretch Strong Vibration of the bond between the amine nitrogen and the aromatic ring.[3]
850 - 750 C-H Out-of-Plane Bend Strong Pattern can sometimes give clues about ring substitution.

| < 800 | C-Cl Stretch | Medium to Strong | Confirms the presence of the chloro substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Scan Range: 4000 - 400 cm⁻¹.[6]

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal, followed by the sample spectrum.

  • Analysis: The resulting spectrum should be baseline-corrected and the key absorption peaks identified and compared against the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural assignment.

G Figure 2: NMR Analysis Workflow A Acquire 1D ¹H Spectrum C Identify Proton Signals (Chemical Shift, Multiplicity, Integration) A->C B Acquire 1D ¹³C Spectrum D Identify Carbon Signals B->D E Signals Well-Resolved? C->E D->E F Acquire 2D COSY (¹H-¹H Correlation) E->F No / Ambiguous H Final Structure Assignment E->H Yes G Acquire 2D HSQC (¹H-¹³C Direct Correlation) F->G G->H

Caption: A logical workflow for the complete NMR structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the five aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic nature of the substituents. The amine protons are expected to appear as a broad singlet that can exchange with D₂O.[4]

Data Summary Table: Predicted ¹H NMR Assignments (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant J (Hz) Notes
H-8 7.8 - 8.0 d ~8.0 Deshielded by proximity to the ring nitrogen.
H-7 7.5 - 7.7 t ~7.5 Triplet from coupling to H-6 and H-8.
H-6 7.3 - 7.5 d ~7.0 Influenced by the C-5 chloro group.
H-4 7.2 - 7.4 d ~9.0 Coupled to H-3.
H-3 6.7 - 6.9 d ~9.0 Shielded by the C-2 amine group.

| -NH₂ | 4.5 - 5.5 | br s | - | Broad signal, exchangeable with D₂O.[4] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. Carbons directly attached to heteroatoms (N, Cl) will show the most significant shifts.

Data Summary Table: Predicted ¹³C NMR Assignments (in CDCl₃)

Carbon Predicted δ (ppm) Notes
C-2 158 - 162 Attached to amine group, significantly shifted downfield.
C-4 135 - 140
C-8a 145 - 150 Quaternary carbon, bridgehead.
C-7 128 - 132
C-5 125 - 130 Attached to chlorine, shifted downfield.
C-8 124 - 128
C-6 120 - 124
C-4a 118 - 122 Quaternary carbon, bridgehead.

| C-3 | 110 - 115 | Shielded by the C-2 amine group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup (¹H NMR):

    • Spectrometer: 400 MHz or higher for good resolution.

    • Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.

  • Instrument Setup (¹³C NMR):

    • Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • 2D NMR (if required): If assignments are ambiguous, perform 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC (for direct ¹H-¹³C correlations) to confirm connectivity.[7]

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to the TMS signal. Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the structure.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the unequivocal identification and quality assessment of this compound. By combining high-resolution mass spectrometry to confirm molecular formula and the characteristic chlorine isotope pattern, FTIR to verify key functional groups, and detailed 1D/2D NMR analysis to elucidate the precise molecular structure, researchers can proceed with confidence in their synthetic and drug development endeavors. This multi-faceted analytical approach forms a self-validating system, ensuring the scientific integrity of any work involving this important chemical intermediate.

References

***In Silico* Modeling of 5-Chloroquinolin-2-amine Interactions: A Technical Guide for Drug Discovery Professionals**

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, high costs, and a significant rate of attrition.[1] In silico modeling has emerged as an indispensable tool to navigate this complex path, offering a rational, cost-effective, and rapid approach to drug discovery.[1][2] This guide provides a comprehensive, in-depth technical framework for the computational analysis of 5-Chloroquinolin-2-amine, a member of the versatile quinoline scaffold known for its wide-ranging therapeutic potential.[3][4][5] We will dissect the in silico workflow, from initial target identification to the prediction of pharmacokinetic properties, grounding each step in established scientific principles and providing actionable, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to harness computational tools for elucidating the therapeutic promise of quinoline-based compounds.

Introduction: The Quinoline Scaffold and this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with antimicrobial, anticancer, and anti-inflammatory properties.[3][4][6] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its biological activity.[4] this compound serves as a key intermediate in the synthesis of these biologically active compounds, making it a molecule of significant interest.[7] The presence of the chloro group and the amine substituent provides critical points for interaction with biological targets, making it an ideal candidate for in silico investigation to unlock its full therapeutic potential.

Why In Silico Modeling?

Traditional drug discovery is a time-consuming and expensive endeavor.[1][2] Computational, or in silico, methods accelerate this process by allowing for the rapid screening of large compound libraries, predicting molecular interactions, and evaluating drug-like properties before committing to costly and labor-intensive laboratory experiments.[2][8] This predictive power helps to prioritize the most promising candidates, reducing failure rates in later stages of development.[1][9]

The overall workflow of our in silico investigation is a multi-pillar approach, designed to build a comprehensive profile of this compound.

cluster_0 In Silico Drug Discovery Workflow A Pillar 1: Target Identification (What does the compound interact with?) B Pillar 2: Molecular Docking (How well does it bind?) A->B Identified Targets C Pillar 3: Molecular Dynamics (Is the interaction stable?) B->C Best Binding Pose E Data Synthesis & Candidate Prioritization C->E Stable Complex D Pillar 4: ADMET Prediction (Is it a viable drug candidate?) D->E Favorable PK Profile

Caption: A high-level overview of the sequential, multi-pillar in silico workflow.

Pillar 1: Target Identification and Validation

The first crucial step in drug discovery is identifying the biological target—typically a protein—with which the compound interacts to exert its effect.[8][10] For a novel or under-characterized compound like this compound, we can employ several computational strategies.

Methodology: Reverse Docking and Pharmacophore Screening
  • Reverse Docking: Instead of docking one ligand to one target, we dock our ligand (this compound) against a large library of known protein structures (e.g., the entire Protein Data Bank, PDB). The proteins that show the highest predicted binding affinity are considered potential targets.

  • Pharmacophore Screening: This method identifies the essential 3D arrangement of chemical features (pharmacophore) in a molecule that is responsible for its biological activity. We can build a pharmacophore model based on the this compound structure and screen it against a database of protein structures to find targets with complementary features.

  • Literature and Database Mining: Since quinoline derivatives are known to target a range of proteins, particularly kinases involved in cancer signaling pathways, we can search databases like ChEMBL and PubChem to find proteins that are known to bind to similar chloroquinoline scaffolds.[3][11]

Target Validation: The Causality Check

Identifying a potential target is not enough; we must validate its relevance to a disease.[8] For instance, if reverse docking suggests that this compound binds strongly to a specific kinase, we must ask:

  • Is this kinase overexpressed or mutated in a particular disease (e.g., cancer)?

  • Is inhibiting this kinase a validated therapeutic strategy?

Answering these questions through literature review and bioinformatics databases (e.g., OMIM, KEGG) provides the authoritative grounding needed to proceed with a specific target. For this guide, we will hypothesize that our target identification process pointed towards a member of the Phosphoinositide 3-kinase (PI3K) family , a well-established target in cancer therapy that has been shown to be inhibited by quinoline derivatives.[12]

Pillar 2: Molecular Docking - Predicting Binding Interactions

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[13][14][15] It is a cornerstone of structure-based drug design, allowing us to visualize interactions at the atomic level.[16]

Theoretical Underpinnings

Docking involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose.[16] A lower (more negative) score typically indicates a more favorable binding interaction.

Start Start: Ligand & Receptor Structures Prep Preparation Step Energy Minimization (Ligand) Removal of Water/Heteroatoms (Receptor) Start->Prep Grid Define Binding Site (Grid Box Generation) Prep->Grid Dock Docking Simulation Search Algorithm Explores Poses Scoring Function Ranks Poses Grid->Dock Analysis Analyze Results Identify Best Pose Visualize Interactions (H-bonds, etc.) Dock->Analysis End Output: Binding Affinity & Pose Analysis->End

Caption: The logical workflow of a typical molecular docking experiment.

Detailed Protocol: Docking this compound into PI3K

This protocol uses AutoDock Vina, a widely used and validated docking program.

Step 1: Ligand Preparation

  • Rationale: The ligand's 3D structure and charge distribution must be accurate for a meaningful simulation.

  • Obtain the 2D structure of this compound (e.g., from PubChem).

  • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to 3D.

  • Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation.

  • Save the structure in a .pdbqt format, which includes atomic charges and torsional degrees of freedom.

Step 2: Receptor Preparation

  • Rationale: The protein structure obtained from the PDB is often incomplete, containing water molecules, co-factors, or other ligands that must be removed to prepare the binding site.

  • Download the crystal structure of the target protein (e.g., PI3Kδ, PDB ID: 2WXF) from the Protein Data Bank.

  • Use a preparation tool (e.g., AutoDock Tools) to remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

  • Assign atomic charges (e.g., Gasteiger charges).

  • Save the prepared receptor in .pdbqt format.

Step 3: Grid Box Generation

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should encompass the entire active site of the protein.

  • Identify the active site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature.

  • In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to cover this active site with a small margin.

Step 4: Running the Docking Simulation

  • Create a configuration file specifying the paths to the prepared ligand and receptor files, the grid box parameters, and the desired output file name.

  • Execute the AutoDock Vina program from the command line, referencing the configuration file.

Step 5: Analysis and Self-Validation

  • Rationale: The output provides multiple binding poses ranked by their scores. The top-ranked pose is the most likely binding mode. We must critically evaluate this pose for chemical and biological plausibility.

  • Visualize the output file in a molecular viewer (e.g., PyMOL, Chimera).

  • Analyze the interactions between this compound and the PI3K active site. Look for key interactions, such as hydrogen bonds with hinge region residues like Val828, a common feature for PI3K inhibitors.[17]

  • Trustworthiness Check: If a known inhibitor was co-crystallized in the PDB structure, perform a "re-docking" experiment. Remove the known inhibitor and dock it back into the protein. A successful docking protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å).

Data Presentation

Summarize the docking results in a clear table.

ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity.
Interacting Residues VAL828, LYS707, MET752Key amino acids in the PI3K active site.
Hydrogen Bonds 1 (with VAL828)Indicates a specific, stabilizing interaction.
Re-docking RMSD (Å) 1.25Validates the accuracy of the docking protocol.

Pillar 3: Molecular Dynamics (MD) Simulations - Assessing Stability

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view.[18][19] MD simulates the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex and observe conformational changes that are not captured by docking.[20][21]

Theoretical Underpinnings

MD simulations solve Newton's equations of motion for a system of atoms and molecules.[22] By calculating the forces between atoms and updating their positions and velocities over small time steps (femtoseconds), we can generate a trajectory that reveals the system's behavior over nanoseconds or even microseconds.[20]

A Start: Best Docked Complex B System Preparation (Solvation, Ionization) A->B Input Structure C Energy Minimization B->C Prepared System D Equilibration (Heating & Pressure Stabilization) C->D Minimized System E Production MD Run (Generate Trajectory) D->E Equilibrated System F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F Raw Data

Caption: The sequential stages of a Molecular Dynamics simulation workflow.

Detailed Protocol: MD Simulation of the PI3K-Ligand Complex

This protocol uses GROMACS, a popular and powerful MD simulation package.

Step 1: System Preparation

  • Rationale: The simulation must take place in an environment that mimics physiological conditions, including water and ions.

  • Take the best-ranked pose of the this compound-PI3K complex from the docking study.

  • Define the simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

  • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

Step 2: Minimization and Equilibration

  • Rationale: Before the production simulation, the system must be relaxed to remove any steric clashes and brought to the desired temperature and pressure.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove bad contacts.

  • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the water molecules to equilibrate around the complex.

  • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Release the restraints and allow the system to equilibrate at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

Step 3: Production MD Run

  • Run the simulation for a desired length of time (e.g., 100 nanoseconds). The trajectory (atom positions over time) is saved at regular intervals.

Step 4: Trajectory Analysis and Self-Validation

  • Rationale: The raw trajectory must be analyzed to extract meaningful biological insights. The stability of key metrics indicates a converged and reliable simulation.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the complex has reached a stable equilibrium. This is a crucial trustworthiness check .

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site could indicate an unstable interaction.

  • Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. A persistent hydrogen bond (e.g., with VAL828) strongly supports a stable binding interaction.

Data Presentation
Analysis MetricResultInterpretation
Simulation Length 100 nsA standard length for assessing complex stability.
Backbone RMSD Plateaued at ~0.2 nm after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSD Stable within the binding pocket (~0.15 nm)The ligand remains bound and does not dissociate.
Key H-Bond Occupancy VAL828-Ligand: 85%The critical hydrogen bond is maintained for most of the simulation.

Pillar 4: ADMET Prediction - Forecasting Drug-Likeness

A compound can have excellent binding affinity but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds with undesirable profiles early on.[2][9]

Methodology: Using Web Servers and Predictive Models
Step-by-Step Protocol
  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into an ADMET prediction server (e.g., ADMET-AI, SwissADME).[25]

  • The server will return a comprehensive list of predicted properties.

Analysis and Interpretation of Key Parameters
Property ClassParameterPredicted ValueInterpretation (Good/Bad) & Rationale
Physicochemical Molecular Weight178.61 g/mol Good: < 500 g/mol , compliant with Lipinski's Rule of Five.
LogP (Lipophilicity)2.5Good: A balanced value for membrane permeability and solubility.
Absorption GI AbsorptionHighGood: Likely to be well-absorbed from the gut after oral administration.
BBB PermeantNoContext-Dependent: Good if targeting peripheral cancers, bad if targeting brain tumors.
Metabolism CYP2D6 InhibitorYesPotential Bad: Inhibition of key metabolic enzymes can lead to drug-drug interactions.
Toxicity AMES ToxicityNoGood: Predicted to be non-mutagenic.
HepatotoxicityNoGood: Low risk of causing liver damage.

Data Synthesis and Conclusion

The power of this multi-pillar in silico approach lies in the synthesis of all data points to build a holistic profile of this compound.

  • Target Identification suggested PI3K as a plausible target, a hypothesis supported by literature on similar scaffolds.

  • Molecular Docking predicted a strong binding affinity to the PI3K active site, forming a key hydrogen bond with the hinge residue VAL828. This provided a specific, testable hypothesis about its mechanism of action.

  • Molecular Dynamics simulations confirmed that this interaction is stable over time, with the ligand remaining securely in the binding pocket and maintaining the critical hydrogen bond.

  • ADMET Prediction indicated that the compound has generally favorable drug-like properties (good absorption, non-mutagenic) but flagged a potential liability in its inhibition of the CYP2D6 enzyme.

References

5-Chloroquinolin-2-amine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Chloroquinolin-2-amine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, synthesis methodologies, characteristic reactivity, and highlights its significant role as a scaffold in the development of therapeutic agents. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This compound, with its distinct arrangement of a nucleophilic amino group at the 2-position and an electron-withdrawing chloro group on the benzo-fused ring, presents a unique and versatile platform for chemical diversification.[2]

The presence of the 2-amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cyclization reactions to construct more complex heterocyclic systems.[3] Concurrently, the 5-chloro substituent not only influences the overall electronic nature of the quinoline ring but also serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4] This dual functionality makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realms of oncology and infectious diseases.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Structural and General Properties
PropertyValueSource
CAS Number 68050-37-3[5]
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [5]
Appearance Light yellow needle-like crystals[6]
Solubility Insoluble in water, soluble in ethanol and ether[6]
Melting Point 87 °C[6]
Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system. The protons on the pyridine ring (H3 and H4) and the benzene ring (H6, H7, and H8) will exhibit characteristic chemical shifts and coupling patterns. The amino group protons (NH₂) will likely appear as a broad singlet.

2.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrogen atoms. The carbon bearing the amino group (C2) is expected to be significantly shielded, while the carbon attached to the chlorine atom (C5) will be deshielded.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (primary amine)
1620-1580C=N and C=C stretching (quinoline ring)
1500-1400Aromatic C=C stretching
850-750C-Cl stretching

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. An isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak would be characteristic of the presence of a single chlorine atom.

Synthesis of this compound

Proposed Synthetic Route: Modified Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][7][8][9] A plausible route to this compound could involve the reaction of 2-amino-5-chlorobenzaldehyde with a suitable C2-synthon that provides the 2-amino functionality. A domino nitro reduction-Friedländer heterocyclization offers a practical alternative, starting from the more readily available 2-nitrobenzaldehyde derivative.[10]

Protocol 1: Proposed Synthesis of this compound via a Modified Friedländer Approach

Step 1: Synthesis of 2-Amino-5-chlorobenzaldehyde

This intermediate can be prepared from 5-chloro-2-nitrobenzaldehyde through a standard reduction protocol.

  • To a solution of 5-chloro-2-nitrobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-5-chlorobenzaldehyde, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

The cyclization of 2-amino-5-chlorobenzaldehyde with a suitable reagent to introduce the 2-amino group is the key step. One potential approach involves the use of a protected aminoacetaldehyde equivalent followed by deprotection. A more direct, though less documented, approach might involve reaction with a reagent like cyanamide under acidic or basic conditions.

Note: This proposed protocol is based on established chemical principles and requires experimental validation and optimization.

Alternative Synthetic Strategy: Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][11][12][13] For the synthesis of this compound, a potential route could involve the reaction of 3-chloroaniline with a β-dicarbonyl compound that incorporates the 2-amino functionality or a precursor.

Reactivity and Synthetic Applications

This compound is a bifunctional building block, and its reactivity is dictated by the interplay of the amino and chloro substituents.

Reactions at the 2-Amino Group

The 2-amino group is a versatile handle for further functionalization. It readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated or used as a nucleophile in substitution reactions.

Reactions at the 5-Chloro Position: Cross-Coupling Reactions

The chlorine atom at the 5-position is amenable to displacement via transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of aryl or vinyl boronic acids or esters. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Suzuki_Coupling This compound This compound Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid This compound->Aryl/Vinyl Boronic Acid Pd Catalyst, Base 5-Aryl/Viny-quinolin-2-amine 5-Aryl/Viny-quinolin-2-amine Aryl/Vinyl Boronic Acid->5-Aryl/Viny-quinolin-2-amine Buchwald_Hartwig This compound This compound Primary/Secondary Amine Primary/Secondary Amine This compound->Primary/Secondary Amine Pd Catalyst, Ligand, Base 5-(Amino)quinolin-2-amine 5-(Amino)quinolin-2-amine Primary/Secondary Amine->5-(Amino)quinolin-2-amine

References

Methodological & Application

Synthesis of 5-Chloroquinolin-8-amine from 5-chloro-8-nitroquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminoquinolines are a pivotal class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations. Their versatile chemical nature allows for a wide range of further functionalization, making them indispensable building blocks in modern organic synthesis. This application note provides a detailed protocol for the synthesis of 5-chloroquinolin-8-amine, a valuable intermediate, through the chemical reduction of 5-chloro-8-nitroquinoline. We will delve into the rationale behind the chosen synthetic strategy, present a step-by-step experimental procedure, and discuss critical safety and handling considerations.

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, with various methods available to the synthetic chemist.[1] These methods range from catalytic hydrogenation to the use of dissolving metals and other reducing agents. The choice of method often depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. For the conversion of 5-chloro-8-nitroquinoline to 5-chloroquinolin-8-amine, a key consideration is the preservation of the chloro-substituent, which can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.[2]

Strategic Overview: The Choice of Reducing Agent

Several well-established methods can be employed for the reduction of nitroarenes to their corresponding anilines.[1] A comparative overview of the most common approaches is presented below:

Method Reducing Agent Advantages Disadvantages Suitability for 5-chloro-8-nitroquinoline
Catalytic Hydrogenation H₂, Pd/C or Raney NickelHigh efficiency, clean byproducts (water).Potential for dehalogenation, requires specialized pressure equipment.[2]Caution is advised due to the risk of removing the chlorine atom. Raney Nickel is sometimes preferred over Pd/C to minimize this side reaction.[2]
Metal/Acid Reduction Fe/HCl, Zn/HCl, Sn/HClCost-effective, robust, and tolerates a wide range of functional groups.[2][3]Generates significant metal waste, which can complicate product isolation and purification.[4]A viable and historically significant method. The use of tin (Sn) or iron (Fe) in acidic media is a classic and effective approach for this transformation.[3]
Tin(II) Chloride Reduction SnCl₂·2H₂OMild reaction conditions, good selectivity for the nitro group.[2]Stoichiometric amounts of tin salts are required, leading to tin-containing waste. The workup can be challenging due to the formation of tin oxides.[5]A highly effective and selective method, often favored in laboratory settings for its reliability in reducing nitroarenes without affecting other functional groups.[5]
Hydrazine-based Reduction N₂H₄·H₂O with a catalyst (e.g., CuO)Can be highly selective and efficient under mild conditions.[6][7]Hydrazine is highly toxic and potentially explosive; requires careful handling.A promising modern alternative, with recent studies showing high conversion and selectivity for nitroquinoline reductions.[6]

For this application note, we will focus on the Tin(II) Chloride (SnCl₂) reduction method. This choice is predicated on its high chemoselectivity, which minimizes the risk of dehalogenation of the starting material, and its effectiveness under relatively mild laboratory conditions.[5]

Reaction Mechanism: The Role of Tin(II) Chloride

The reduction of a nitro group by tin(II) chloride in the presence of a proton source (typically an acid) is a classic example of a metal-based reduction. The overall transformation involves a series of single electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[3]

Reaction_Mechanism 5-chloro-8-nitroquinoline 5-chloro-8-nitroquinoline Intermediate_Nitroso Nitroso Intermediate 5-chloro-8-nitroquinoline->Intermediate_Nitroso + 2e⁻, + 2H⁺ Intermediate_Hydroxylamine Hydroxylamine Intermediate Intermediate_Nitroso->Intermediate_Hydroxylamine + 2e⁻, + 2H⁺ 5-chloroquinolin-8-amine 5-chloroquinolin-8-amine Intermediate_Hydroxylamine->5-chloroquinolin-8-amine + 2e⁻, + 2H⁺

Caption: A simplified representation of the stepwise reduction of the nitro group.

Experimental Protocol: Synthesis of 5-chloroquinolin-8-amine

This protocol is designed for the laboratory-scale synthesis of 5-chloroquinolin-8-amine. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent Formula Molar Mass ( g/mol ) Quantity Supplier
5-chloro-8-nitroquinolineC₉H₅ClN₂O₂208.605.0 gMajor Chemical Supplier
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6321.6 gMajor Chemical Supplier
Concentrated Hydrochloric AcidHCl36.46~30 mLMajor Chemical Supplier
Ethanol (95%)C₂H₅OH46.07100 mLMajor Chemical Supplier
Sodium Hydroxide (NaOH)NaOH40.00As requiredMajor Chemical Supplier
Dichloromethane (DCM)CH₂Cl₂84.93As requiredMajor Chemical Supplier
Anhydrous Sodium SulfateNa₂SO₄142.04As requiredMajor Chemical Supplier

Step-by-Step Procedure

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction_Execution Reaction Execution cluster_Workup_and_Isolation Work-up and Isolation cluster_Purification Purification A Dissolve 5-chloro-8-nitroquinoline in ethanol in a round-bottom flask. C Add the SnCl₂ solution to the nitroquinoline solution dropwise with stirring. A->C B Prepare a solution of SnCl₂·2H₂O in concentrated HCl. B->C D Heat the reaction mixture to reflux for 2-3 hours. C->D E Monitor the reaction progress by TLC. D->E F Cool the reaction mixture to room temperature. E->F G Carefully neutralize with aqueous NaOH solution to pH 8-9. F->G H Extract the product with dichloromethane. G->H I Dry the organic layer over anhydrous Na₂SO₄. H->I J Remove the solvent under reduced pressure. I->J K Purify the crude product by column chromatography or recrystallization. J->K

Caption: A flowchart illustrating the key stages of the synthesis process.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 5-chloro-8-nitroquinoline in 100 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.

  • Preparation of Reducing Agent: In a separate beaker, carefully dissolve 21.6 g of tin(II) chloride dihydrate in 30 mL of concentrated hydrochloric acid. This process is exothermic and should be performed with caution.

  • Addition of Reducing Agent: Slowly add the tin(II) chloride solution to the stirred solution of 5-chloro-8-nitroquinoline. The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH reaches 8-9. This step should be performed in an ice bath to dissipate the heat generated. A precipitate of tin hydroxides will form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 5-chloroquinolin-8-amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a light yellow crystalline solid.[8]

Characterization of 5-Chloroquinolin-8-amine

The identity and purity of the synthesized 5-chloroquinolin-8-amine can be confirmed using standard analytical techniques:

  • Melting Point: The purified product should have a sharp melting point, which can be compared to the literature value (approximately 87°C).[8]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • Mass Spectrometry: To determine the molecular weight (C₉H₇ClN₂, MW: 178.62).[9]

    • FT-IR Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

Safety and Handling Precautions

Working with nitroaromatic compounds and the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Nitroaromatic Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin.[10] They may also be explosive, especially when heated under confinement.[11] Always handle 5-chloro-8-nitroquinoline with appropriate gloves and in a fume hood.[10][12]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care, using appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol and dichloromethane are flammable and volatile. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity.

  • Waste Disposal: The tin-containing waste generated during the work-up should be disposed of according to institutional and local environmental regulations.

By following this detailed protocol and adhering to the safety guidelines, researchers can effectively synthesize 5-chloroquinolin-8-amine for use in further research and development activities.

References

Synthesis of 5-Chloroquinolin-2-amine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[1][3] Specifically, 5-Chloroquinolin-2-amine derivatives serve as crucial intermediates in the synthesis of targeted therapies, leveraging the specific substitution pattern to modulate biological activity and pharmacokinetic properties.[4]

This technical guide provides a comprehensive overview of two primary synthetic strategies for accessing this compound derivatives, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of these protocols, offering field-proven insights to ensure reproducibility and success.

Strategic Approaches to the this compound Core

The synthesis of this compound derivatives can be broadly approached via two distinct and effective strategies:

  • Pathway A: Friedländer Annulation. This classic and versatile method involves the construction of the quinoline ring from a suitably substituted o-aminoaryl aldehyde or ketone. For our target scaffold, this entails the reaction of 2-amino-5-chlorobenzaldehyde with a carbonyl compound containing an α-methylene group.[3][5][6]

  • Pathway B: Palladium-Catalyzed Amination of a Dihaloquinoline Precursor. This modern approach relies on the powerful Buchwald-Hartwig amination reaction to introduce the C2-amino functionality onto a pre-existing 5-chloroquinoline core. A common precursor for this strategy is 2,5-dichloroquinoline.[4][7]

The choice between these pathways often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Pathway A: Construction of the Quinoline Ring via Friedländer Annulation

The Friedländer synthesis is a robust method for generating quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[5][6][8] This approach is highly effective for creating a diverse library of substituted quinolines.

Conceptual Workflow

The synthesis begins with the preparation of the key intermediate, 2-amino-5-chlorobenzaldehyde. This is typically achieved through the selective reduction of 5-chloro-2-nitrobenzaldehyde.[3] The subsequent Friedländer annulation with a ketone then yields the desired this compound derivative.

cluster_0 Pathway A: Friedländer Annulation 5-Chloro-2-nitrobenzaldehyde 5-Chloro-2-nitrobenzaldehyde 2-Amino-5-chlorobenzaldehyde 2-Amino-5-chlorobenzaldehyde 5-Chloro-2-nitrobenzaldehyde->2-Amino-5-chlorobenzaldehyde Selective Reduction This compound Derivative This compound Derivative 2-Amino-5-chlorobenzaldehyde->this compound Derivative Friedländer Annulation Ketone (R1-CO-CH2-R2) Ketone (R1-CO-CH2-R2) Ketone (R1-CO-CH2-R2)->this compound Derivative

Caption: Workflow for Pathway A.

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-methylquinolin-3-amine

This protocol details the synthesis of a representative this compound derivative using the Friedländer annulation.

Step 1: Synthesis of 2-Amino-5-chlorobenzaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (balloon or H-Cube®). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2-amino-5-chlorobenzaldehyde, which can often be used in the next step without further purification.[1][3]

Step 2: Friedländer Annulation

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq) and propan-2-one (acetone, 1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. Alternatively, a base such as potassium hydroxide can be used.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-12 hours.

  • Monitoring: The formation of the quinoline product is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-2-methylquinolin-3-amine.[2]

ParameterStep 1: ReductionStep 2: Friedländer Annulation
Key Reagents 5-chloro-2-nitrobenzaldehyde, Pd/C, H₂2-amino-5-chlorobenzaldehyde, Acetone
Solvent Ethanol or Ethyl AcetateEthanol
Catalyst 10% Palladium on Carbonp-Toluenesulfonic acid or KOH
Temperature Room TemperatureReflux
Reaction Time 2-6 hours4-12 hours
Purification FiltrationColumn Chromatography

Pathway B: Palladium-Catalyzed Amination of 2,5-Dichloroquinoline

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][9] This method is particularly useful for the synthesis of this compound derivatives from a 2,5-dichloroquinoline precursor, offering high yields and excellent functional group tolerance.

Conceptual Workflow

This pathway commences with the synthesis of 2,5-dichloroquinoline. A common route is the conversion of 5-chloro-2-hydroxyquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,5-dichloroquinoline is then subjected to a selective Buchwald-Hartwig amination at the more reactive C2 position.[4]

cluster_1 Pathway B: Buchwald-Hartwig Amination 5-Chloro-2-hydroxyquinoline 5-Chloro-2-hydroxyquinoline 2,5-Dichloroquinoline 2,5-Dichloroquinoline 5-Chloro-2-hydroxyquinoline->2,5-Dichloroquinoline Chlorination (e.g., POCl₃) This compound Derivative This compound Derivative 2,5-Dichloroquinoline->this compound Derivative Buchwald-Hartwig Amination Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->this compound Derivative

Caption: Workflow for Pathway B.

Detailed Experimental Protocol: Synthesis of N-Aryl-5-chloroquinolin-2-amine

This protocol outlines the synthesis of an N-aryl substituted this compound derivative.

Step 1: Synthesis of 2,5-Dichloroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 5-chloro-2-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

  • Reaction Conditions: The mixture is heated to reflux (around 110 °C) and stirred for 2-4 hours.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to give 2,5-dichloroquinoline.[4]

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dichloroquinoline (1.0 eq), the desired aryl amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., BINAP or DavePhos, 4-10 mol%).[4][10]

  • Base and Solvent Addition: Add a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Monitoring: The progress of the amination is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite®. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the pure N-aryl-5-chloroquinolin-2-amine.[11]

ParameterStep 1: ChlorinationStep 2: Buchwald-Hartwig Amination
Key Reagents 5-chloro-2-hydroxyquinoline, POCl₃2,5-dichloroquinoline, Aryl amine
Catalyst System N/APd₂(dba)₃, BINAP/DavePhos
Base N/ASodium tert-butoxide or Cs₂CO₃
Solvent NeatToluene or Dioxane
Temperature Reflux (~110 °C)80-110 °C
Reaction Time 2-4 hours12-24 hours
Purification FiltrationColumn Chromatography

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The success of Pathway B hinges on the intricate catalytic cycle of the Buchwald-Hartwig amination. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) Coordination Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation (Base) Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle initiates with the oxidative addition of the 2-chloroquinoline to the Pd(0) catalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][9]

Conclusion

The synthesis of this compound derivatives is a critical endeavor in the pursuit of novel therapeutics. The two pathways presented here, Friedländer annulation and Buchwald-Hartwig amination, offer robust and versatile strategies for accessing this important scaffold. The choice of synthetic route will be guided by factors such as starting material availability, desired substitution patterns, and scalability. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of this compound derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for Kinase Inhibitor Synthesis Using 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure is adept at mimicking the purine ring of ATP, enabling it to effectively bind to the hinge region of the ATP-binding site on various protein kinases.[2] Dysregulation of kinase signaling is a hallmark of numerous cancers, making them a primary target for modern oncology drug discovery.[1]

Within this class, 5-Chloroquinolin-2-amine emerges as a particularly valuable and versatile starting material. The 2-amino group serves as a critical handle for synthetic elaboration, allowing for the introduction of diverse side chains that can form key interactions with amino acid residues within the kinase domain, thereby dictating potency and selectivity. The chlorine atom at the 5-position is not merely a synthetic placeholder; it can engage in halogen bonding with the target protein, potentially enhancing binding affinity, and it offers a reactive site for further diversification through cross-coupling reactions.[2] This guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors, focusing on robust palladium-catalyzed cross-coupling methodologies.

Strategic Importance of this compound in Kinase Inhibitor Design

The design of ATP-competitive kinase inhibitors often involves a heterocyclic core that anchors the molecule in the adenine binding pocket, and one or more appended moieties that extend into surrounding hydrophobic and solvent-exposed regions. This compound is strategically designed to fulfill this role.

  • Hinge Binding: The quinoline nitrogen and the exocyclic 2-amino group can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.

  • Vector for Elaboration: The 2-amino position provides a reactive site for nucleophilic substitution or, more commonly, for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, enabling the facile installation of various aryl or heteroaryl groups.[3]

  • Site for C-C Bond Formation: The 5-chloro position is an excellent electrophilic partner for Suzuki-Miyaura cross-coupling reactions, allowing for the construction of C-C bonds to introduce aryl or heteroaryl substituents that can occupy adjacent pockets and enhance selectivity.[4]

The following workflow illustrates a general strategy for elaborating the this compound scaffold into a hypothetical kinase inhibitor.

G cluster_0 Core Scaffold Elaboration cluster_1 Biological Evaluation A This compound (Starting Material) B Suzuki-Miyaura Coupling (C5-Arylation) A->B Arylboronic Acid, Pd Catalyst D Intermediate A (5-Aryl-quinolin-2-amine) B->D C Buchwald-Hartwig Amination (N2-Arylation) E Final Kinase Inhibitor C->E D->C Aryl Halide, Pd Catalyst F In vitro Kinase Assay (IC50 Determination) E->F G Cell-Based Proliferation Assay F->G H SAR Studies & Optimization G->H G start Pd(0)L (Active Catalyst) oa Oxidative Addition + this compound start->oa pd_intermediate Aryl-Pd(II)-Cl(L) oa->pd_intermediate transmetalation Transmetalation + Ar'-B(OH)₃⁻ pd_intermediate->transmetalation diaryl_pd Aryl-Pd(II)-Ar'(L) transmetalation->diaryl_pd re Reductive Elimination diaryl_pd->re re->start Regenerates Catalyst product 5-Aryl-quinolin-2-amine (Product) re->product

References

Application Notes & Protocols: 5-Chloroquinolin-2-amine as a Foundational Intermediate for Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Malaria, a devastating parasitic disease, remains a significant global health challenge, necessitating a robust pipeline of novel therapeutic agents to combat rising drug resistance. The quinoline class of compounds, exemplified by chloroquine, has been a cornerstone of antimalarial chemotherapy for decades.[1] These agents function primarily by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2][3] This interference leads to a buildup of free heme, which induces oxidative stress and kills the parasite.[4][5]

As the parasite evolves resistance, medicinal chemists must innovate upon these proven scaffolds. 5-Chloroquinolin-2-amine has emerged as a critical and versatile intermediate—a foundational building block—for the synthesis of next-generation quinoline-based antimalarials. Its structure is strategically designed for efficacy:

  • The Quinoline Core: A "privileged scaffold" that inherently targets the parasite's heme polymerization pathway.[2]

  • The 5-Chloro Substituent: This halogen modification can enhance binding affinity and improve crucial pharmacokinetic properties such as metabolic stability and membrane permeability.

  • The 2-Amino Group: A highly versatile chemical handle that allows for the strategic introduction of various side chains. These side chains are pivotal for fine-tuning the compound's potency, altering its physicochemical properties to overcome resistance mechanisms, and enhancing its overall drug-like profile.

This document provides a comprehensive guide for researchers, detailing a representative synthesis of this compound and a general protocol for its subsequent derivatization into potential antimalarial drug candidates.

Synthesis of the Core Intermediate: this compound

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses.[2][4][5] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly direct and powerful method.[4][6][7] The following protocol is a representative application of this strategy for the target intermediate.

Protocol 1: Representative Synthesis of this compound

Principle: This protocol utilizes a base-catalyzed Friedländer-type cyclocondensation reaction. A 2-amino-6-chlorobenzaldehyde is reacted with a compound that can serve as a two-carbon α-methylene synthon (e.g., a compound that can generate an acetaldehyde enolate in situ or a related equivalent), leading to the formation of the quinoline ring system.

Materials and Reagents:

  • 2-Amino-6-chlorobenzaldehyde

  • Acetaldehyde or a suitable equivalent (e.g., paraldehyde)

  • Ethanol (Anhydrous)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve 2-amino-6-chlorobenzaldehyde and acetaldehyde equivalent in Ethanol B Add aqueous KOH solution dropwise A->B Catalyst Addition C Heat mixture to reflux (e.g., 70-80°C) B->C Initiate Reaction D Monitor reaction by TLC (approx. 4-6 hours) C->D E Cool to RT, remove Ethanol under reduced pressure D->E Upon Completion F Redissolve in Ethyl Acetate, wash with water & brine E->F G Dry organic layer with MgSO₄, filter, and concentrate F->G H Purify crude product via Silica Gel Chromatography G->H Crude Product I Characterize final product (NMR, MS, m.p.) H->I Pure Intermediate

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-amino-6-chlorobenzaldehyde in anhydrous ethanol.

  • Reagent Addition: Add 1.5 equivalents of the acetaldehyde equivalent to the solution. While stirring, slowly add an aqueous solution of potassium hydroxide (2.0 equivalents) dropwise. Causality Note: The base is crucial for catalyzing the initial aldol-type condensation between the two carbonyl-containing reactants.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting aldehyde. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water and then with brine. Causality Note: The washing steps remove the inorganic base catalyst and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Application in Antimalarial Drug Discovery

The true value of this compound lies in its role as a scaffold for diversification. The 2-amino group serves as a nucleophilic handle for attaching various side chains, a common strategy to create libraries of compounds for screening and to develop analogues that can evade parasite resistance mechanisms.[8]

Protocol 2: General Procedure for N-Alkylation of this compound

Principle: This protocol describes a standard nucleophilic substitution reaction. The amino group of the quinoline intermediate attacks an electrophilic alkyl halide in the presence of a non-nucleophilic base. This creates a new carbon-nitrogen bond, appending a side chain to the core scaffold. This method is fundamental to building analogues similar in concept to established drugs like chloroquine.

Materials and Reagents:

  • This compound (from Protocol 1)

  • Alkyl halide (R-X, where R is the desired side chain and X is Br or Cl)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

  • Standard laboratory glassware and stirring/heating equipment

Logical Relationship Diagram:

G Intermediate This compound (Core Scaffold) Reaction N-Alkylation (Protocol 2) Intermediate->Reaction SideChain Side Chain Precursor (e.g., R-Br) SideChain->Reaction Candidate Novel Antimalarial Candidate (Derivative) Reaction->Candidate Forms C-N Bond

Caption: Derivatization of the core intermediate to a potential drug candidate.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1.0 equivalent of this compound in DMF.

  • Base Addition: Add 2.0-3.0 equivalents of powdered anhydrous potassium carbonate. Causality Note: The base is required to deprotonate the amino group (or scavenge the H-X byproduct), increasing its nucleophilicity and driving the reaction forward.

  • Electrophile Addition: Add 1.1 equivalents of the desired alkyl halide (R-X) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80°C and stir until TLC analysis indicates the consumption of the starting amine. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate of the crude product may form, which can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extract, dry it over an anhydrous salt, and concentrate it. Purify the crude product via column chromatography to obtain the final N-alkylated derivative.

Data Presentation: Representative Derivatization

The following table illustrates hypothetical outcomes for the derivatization protocol, showcasing how modifying the side chain can be systematically explored.

EntryAlkyl Halide (R-X)Reaction Time (h)Expected Yield (%)Rationale for Side Chain
12-(Diethylamino)ethyl chloride6~75%Classic basic side chain to promote accumulation in the acidic parasite vacuole.
23-Bromopropylamine (Boc-protected)8~70%Introduction of a primary amine for further functionalization after deprotection.
3Benzyl Bromide4~85%Adds a bulky, lipophilic group to probe steric interactions in the target binding site.
44-(Bromomethyl)benzoic acid methyl ester10~65%Incorporates an ester functionality that could act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid.

Conclusion

This compound represents more than a single molecule; it is a strategic platform for antimalarial drug discovery. Its rational design combines a parasite-targeting quinoline core with versatile functional groups that permit extensive chemical exploration. The protocols outlined herein provide a reliable framework for the synthesis of this key intermediate and its subsequent elaboration into diverse libraries of novel compounds. By systematically modifying the side chains attached to the 2-amino position, researchers can fine-tune biological activity, enhance potency against resistant strains, and optimize pharmacokinetic profiles, thereby accelerating the development of the next generation of life-saving antimalarial drugs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] 5-Chloroquinolin-2-amine, in particular, serves as a versatile building block for the synthesis of novel drug candidates. The strategic placement of the chloro and amino groups offers two reactive handles for further molecular elaboration, enabling the exploration of vast chemical space in the quest for potent and selective therapeutics.

Traditionally, the synthesis of quinoline derivatives often involves lengthy reaction times and harsh conditions. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. MAOS utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[2][3] This technology operates on the principle of dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat. This direct and uniform heating mechanism often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.

These application notes provide detailed protocols for the microwave-assisted derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the speed and efficiency of microwave synthesis for the rapid generation of novel quinoline-based compound libraries.

Part 1: Microwave-Assisted Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. When applied to this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl amines at the 5-position, a key modification for tuning the pharmacological properties of the resulting compounds. Microwave irradiation significantly accelerates this transformation, reducing reaction times from hours to mere minutes.

Causality Behind Experimental Choices
  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used in combination with a sterically hindered phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The bulky ligand facilitates the crucial reductive elimination step and prevents catalyst deactivation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine nucleophile, generating the active aminating species.

  • Solvent: A high-boiling point, polar aprotic solvent such as toluene or benzotrifluoride (BTF) is chosen for its ability to efficiently absorb microwave energy and solubilize the reactants. BTF can be particularly effective due to its favorable microwave absorbance characteristics.

  • Microwave Parameters: The reaction is performed in a sealed vessel to allow the temperature to rise above the solvent's boiling point, further accelerating the reaction. A temperature of 150°C is a common starting point for these types of couplings, with a reaction time of 10-30 minutes being typical under microwave conditions.

Experimental Protocol: Synthesis of 5-(Phenylamino)quinolin-2-amine

Materials:

  • This compound

  • Aniline

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 178.6 mg).

  • Add aniline (1.2 mmol, 111.7 mg, 1.2 equiv).

  • Add Pd₂(dba)₃ (0.05 mmol, 45.8 mg, 5 mol%).

  • Add XPhos (0.1 mmol, 47.7 mg, 10 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 134.6 mg, 1.4 equiv).

  • Add 5 mL of anhydrous toluene to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(phenylamino)quinolin-2-amine.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineTemperature (°C)Time (min)Yield (%)
1Aniline15020High
24-Methoxyaniline15020High
34-Chloroaniline15025Moderate to High
4Morpholine14015High

Note: Yields are illustrative and may vary based on specific reaction conditions and purification.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2 caption Buchwald-Hartwig Catalytic Cycle Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Ar'-B(OH)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] In particular, the 2,5-diaminoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds. The traditional methods for forging C-N bonds often fall short due to limited substrate scope and low functional group tolerance.[2] The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, providing a powerful and versatile tool for the synthesis of these valuable molecules.[2][3] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide, such as 5-chloroquinolin-2-amine, and a primary or secondary amine.[1] Its wide applicability and generally high yields have made it an indispensable technique in the drug discovery and development pipeline.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to this compound. We will delve into the reaction mechanism, detail critical experimental parameters, provide a step-by-step protocol, and offer troubleshooting guidance to navigate potential challenges.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[4][5] The reactivity of aryl halides in this step generally follows the order: I > Br > Cl.[4] While aryl chlorides can be more challenging substrates, the development of specialized bulky, electron-rich phosphine ligands has significantly improved their reactivity.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, the base abstracts a proton from the coordinated amine to form a palladium-amido complex.[1] The choice of base is crucial and can significantly impact the reaction rate and outcome.[5]

  • Reductive Elimination: This is the final step where the new C-N bond is formed, yielding the desired 2,5-diaminoquinoline product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Amido_Complex Palladium-Amido Complex Oxidative_Addition->Amido_Complex R-NH2, Base (-H-Base+Cl-) Amido_Complex->Pd(0)L Reductive Elimination (Product: Ar-NHR) Product 2,5-Diaminoquinoline Product Amido_Complex->Product Ar-Cl This compound Ar-Cl->Oxidative_Addition R-NH2 Amine R-NH2->Amido_Complex Base Base Base->Amido_Complex caption Fig. 1: Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters. The following table summarizes these critical components and provides guidance for their selection.

Parameter Examples Rationale and Considerations Citations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Catalysts (e.g., G4-Pd precatalysts)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precursors that are reduced in situ to the active Pd(0) species.[5] Pre-formed catalysts offer convenience and can exhibit higher activity and stability.[5]
Ligand Xantphos, BINAP, DavePhos, Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos)The choice of ligand is paramount for a successful reaction, especially with challenging substrates like aryl chlorides.[6] Bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination.[7] For heteroaromatic substrates, bidentate ligands like Xantphos and BINAP can be effective.[4][8][4][6][7][8]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine.[1] NaOtBu is a commonly used strong base.[9] For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[9][10][1][9][10]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.[1] Toluene and dioxane are frequently used.[11] The choice of solvent can influence the solubility of the reagents and the reaction rate.[9][1][9][11]
Temperature 80-120 °CReactions are typically heated to achieve a reasonable rate.[1] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.[1]
Reaction Time 2-24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS to determine the point of completion.[1][1]

Detailed Experimental Protocol

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with a generic primary amine. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, Xantphos, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the active catalyst is sensitive to air.[12]

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the primary amine.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. The following table outlines potential issues and their solutions.

Problem Potential Cause Suggested Solution Citations
Low or No Conversion Inactive catalyst (air or moisture contamination)Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, anhydrous solvents.[12][12]
Poor choice of ligand or baseScreen different ligands (e.g., bulky biaryl phosphines) and bases (e.g., stronger or weaker bases depending on the substrate).[6][6]
Side Product Formation (e.g., Hydrodehalogenation) Unproductive side reaction pathwaysOptimize the ligand and reaction conditions. In some cases, a different catalyst system may be required.[2][2]
Decomposition of Starting Material or Product Base-sensitive functional groupsUse a weaker base (e.g., K₂CO₃, K₃PO₄) and potentially a lower reaction temperature.[10][10]
High reaction temperatureLower the reaction temperature and monitor the reaction progress closely.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware B Weigh reagents: - this compound - Pd(OAc)₂ - Xantphos - NaOtBu A->B D Assemble reaction under inert atmosphere (N₂/Ar) B->D C Prepare anhydrous solvent and amine E Add solvent and amine C->E D->E F Heat and stir reaction mixture E->F G Monitor reaction by TLC/LC-MS F->G H Cool to room temperature G->H I Quench and extract H->I J Dry and concentrate I->J K Purify by column chromatography J->K L Characterize final product K->L caption Fig. 2: Experimental Workflow

Caption: A flowchart outlining the key steps in the experimental procedure.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2,5-diaminoquinoline derivatives from this compound. By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can access a wide range of valuable compounds for drug discovery and development. The information and protocols provided in these application notes serve as a comprehensive resource to facilitate the successful implementation of this powerful synthetic transformation.

References

Application Notes & Protocols: Leveraging 5-Chloroquinolin-2-amine as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 5-Chloroquinolin-2-amine in modern cancer research. While this compound is primarily recognized as a key synthetic intermediate, its quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide is structured to empower researchers by detailing not only the rationale for its use but also providing actionable protocols for synthesizing novel derivatives and evaluating their potential as anticancer agents, particularly as kinase inhibitors.

The Quinoline Scaffold: A Foundation for Cancer Drug Discovery

The quinoline ring system is a recurring motif in a multitude of compounds with diverse biological activities, including anticancer properties.[2] Its rigid, bicyclic aromatic structure is adept at mimicking the purine ring of ATP, enabling derivatives to effectively bind to the ATP-binding sites of various protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Consequently, quinoline-based molecules have been successfully developed into clinically approved kinase inhibitors, such as Bosutinib and Lenvatinib, which target key drivers of cancer progression.[5]

This compound represents a strategic starting material for building novel kinase inhibitors. The key features are:

  • The 2-amino group: Provides a reactive handle for introducing diverse side chains through reactions like amide bond formation or nucleophilic aromatic substitution. These side chains can be tailored to interact with specific amino acid residues within a kinase's active site, thereby dictating potency and selectivity.[3]

  • The 5-chloro substituent: This electron-withdrawing group can influence the electronic properties of the quinoline ring and may participate in halogen bonding with the target protein, potentially enhancing binding affinity and improving pharmacokinetic properties.[3]

Strategic Synthesis of Bioactive Derivatives

The utility of this compound lies in its potential for chemical elaboration. The following section outlines a representative, generalized workflow for synthesizing a library of novel derivatives for screening.

The overall process involves a logical progression from chemical synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A This compound (Starting Material) B Chemical Reaction (e.g., Amide Coupling) A->B C Purification (e.g., Column Chromatography) B->C D Characterization (NMR, MS) C->D E In Vitro Cytotoxicity (MTT/WST-1 Assay) D->E Test Synthesized Compound Library F IC50 Determination E->F G Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) F->G H Lead Optimization G->H

Caption: From Synthesis to Lead: A typical drug discovery workflow.

This protocol describes a standard amide coupling reaction, a versatile method for adding diversity to the 2-amino position. The causality behind this choice is that many kinase inhibitors feature an amide linkage connecting the core scaffold to a moiety that occupies a specific pocket in the kinase domain.

Materials:

  • This compound

  • A substituted benzoic acid (e.g., 4-methoxybenzoic acid)

  • Coupling agent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Organic base (e.g., DIPEA: N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF: Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Solvents for workup and purification (Ethyl acetate, brine, saturated sodium bicarbonate)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the chosen benzoic acid (1.2 equivalents) in anhydrous DMF, add the coupling agent HATU (1.2 eq.) and the organic base DIPEA (3.0 eq.). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms a highly reactive acyl-intermediate, which is crucial for efficient coupling with the relatively non-nucleophilic 2-aminoquinoline.

  • Addition of Quinoline: Add this compound (1.0 eq.) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed, which typically takes 4-12 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. This removes DMF and unreacted acid.

  • Purification: Concentrate the organic layer under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluating Anticancer Potential: In Vitro Protocols

Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is required. The following protocols are designed as a self-validating cascade to assess cytotoxicity and elucidate the mechanism of action.

This initial screen is critical for determining the concentration-dependent cytotoxic effects of the synthesized compounds against various cancer cell lines and calculating the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[6]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • WST-1 or MTT reagent

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Treat the cells with these various concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (DMSO) must be included.

  • Viability Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Table 1: Example IC₅₀ Values for Structurally Related Quinoline Derivatives

This data is for illustrative purposes to show the potential of the quinoline scaffold and is not representative of this compound derivatives themselves.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline-5-sulfonamide derivativeC-32 (Melanoma)12.33[6]
8-Hydroxyquinoline-5-sulfonamide derivativeMDA-MB-231 (Breast)15.65[6]
8-Hydroxyquinoline-5-sulfonamide derivativeA549 (Lung)10.35[6]
2-Chloro-indolo[2,3-b]quinoline derivativeHCT116 (Colorectal)0.35[7]
2-Chloro-indolo[2,3-b]quinoline derivativeCaco-2 (Colorectal)0.54[7]
Thiophene analogue of 5-chloro-quinazolinoneCCRF-CEM (Leukemia)1.8[8]

Many quinoline-based inhibitors target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[7] This protocol assesses whether a lead compound inhibits this pathway by measuring the phosphorylation status of key proteins.

Materials:

  • Cancer cells (e.g., HCT116)

  • 6-well plates

  • Lead compound(s) identified from the cytotoxicity screen

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescence substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add a chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: A reduction in the ratio of phosphorylated protein (p-Akt, p-mTOR) to total protein (Akt, mTOR) in compound-treated cells compared to the control indicates inhibition of the pathway. GAPDH serves as a loading control to ensure equal protein loading.

This diagram illustrates the pathway and the potential point of inhibition by a novel quinoline-derived kinase inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Derivative of This compound Inhibitor->PI3K Inhibition

Caption: Targeted inhibition of the PI3K/Akt/mTOR pathway.

Concluding Remarks for the Researcher

This compound is a valuable and versatile chemical scaffold. While not an anticancer agent in its own right, its strategic use in medicinal chemistry campaigns can lead to the discovery of novel and potent therapeutic candidates. The protocols and workflows detailed in this guide provide a robust framework for synthesizing derivatives of this compound and systematically evaluating their biological activity. By understanding the causality behind each experimental step—from rational synthesis to mechanistic investigation—researchers can effectively harness the potential of this quinoline building block in the ongoing search for next-generation cancer therapies.

References

Application Notes and Protocols for the Development of Novel Compounds from 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial properties[1][2]. 5-Chloroquinolin-2-amine, a readily accessible synthetic intermediate, presents a versatile platform for the development of novel bioactive molecules. The presence of a reactive amino group at the 2-position and a chloro substituent at the 5-position offers multiple avenues for structural modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and methodologies for the biological evaluation of novel compounds derived from this compound. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities[1][2]. The planar aromatic ring system of quinoline allows for intercalation with DNA and interaction with various enzymatic targets, while the nitrogen atom can participate in hydrogen bonding, a crucial interaction in ligand-receptor binding. The inherent versatility of the quinoline nucleus allows for substitutions at multiple positions, leading to a wide array of derivatives with modulated biological effects.

This compound serves as a key building block in this context. The 2-amino group is a nucleophilic handle that can be readily functionalized, for instance, through the formation of Schiff bases, amides, or sulfonamides. The 5-chloro substituent, an electron-withdrawing group, influences the electronic properties of the quinoline ring system and can participate in halogen bonding, potentially enhancing binding affinity to biological targets.

Synthetic Strategies and Mechanistic Considerations

The development of novel compounds from this compound hinges on the strategic functionalization of its reactive sites. The primary amino group at the C2 position is the most common site for modification.

Synthesis of Schiff Base Derivatives

The condensation reaction between the primary amino group of this compound and various aromatic or heteroaromatic aldehydes is a straightforward and efficient method for generating a library of Schiff base derivatives. This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the intermediate carbinolamine, and its boiling point is suitable for facilitating the dehydration step.

  • Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the amino group.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to drive the equilibrium towards the formation of the imine by removing water.

Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis Start Start: this compound & Aromatic Aldehyde Dissolve Dissolve in Ethanol Start->Dissolve Add_Catalyst Add Glacial Acetic Acid (catalytic amount) Dissolve->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize Product: FT-IR, NMR, Mass Spec. Dry->Characterize

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-established class of pharmacophores known for their antimicrobial and anticancer properties. The reaction of this compound with various sulfonyl chlorides in the presence of a base provides a facile route to novel sulfonamide derivatives.

Causality Behind Experimental Choices:

  • Base: Pyridine or triethylamine is often used as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are inert to the reactants and can be easily removed post-reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride, and then allowed to warm to room temperature to ensure complete reaction.

Reaction Scheme for Sulfonamide Synthesis:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Conditions 5-CQ-2-A This compound Product N-(5-chloroquinolin-2-yl) arylsulfonamide 5-CQ-2-A->Product ArSO2Cl Arylsulfonyl Chloride ArSO2Cl->Product Pyridine Pyridine (Base) Pyridine->Product Base DCM DCM (Solvent) DCM->Product Solvent Temp 0 °C to RT Temp->Product Temperature

Caption: General reaction scheme for sulfonamide synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 5-position, while generally less reactive than chloro-substituents at the 2- or 4-positions, can undergo palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties at this position, significantly expanding the chemical diversity of the resulting compounds.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more electron-rich and bulky ligand), is essential for the catalytic cycle.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reactants.

Detailed Experimental Protocols

General Protocol for the Synthesis of a Schiff Base Derivative: (E)-N-(benzylidene)-5-chloroquinolin-2-amine
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) in 30 mL of absolute ethanol. To this solution, add benzaldehyde (1.06 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of a Sulfonamide Derivative: N-(5-chloroquinolin-2-yl)benzenesulfonamide
  • Reactant Preparation: Dissolve this compound (1.78 g, 10 mmol) in 20 mL of anhydrous pyridine in a 100 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain the pure sulfonamide.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Characterization Data for N-(5-chloroquinolin-8-yl)benzenesulfonamide (as an illustrative example)

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₂O₂S[3]
Molecular Weight318.8 g/mol [3]
XLogP33.8[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count4[3]

Protocols for Biological Evaluation

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

  • Culture Preparation: Grow the desired bacterial or fungal strains in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) overnight at 37 °C.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust the turbidity of the overnight culture to match the 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and 48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow for Antimicrobial Screening:

Antimicrobial_Screening Start Synthesized Compounds Prepare_Stocks Prepare Stock Solutions (in DMSO) Start->Prepare_Stocks Serial_Dilute Serial Dilution in 96-well plates Prepare_Stocks->Serial_Dilute Inoculate Inoculate with Microbial Suspension Serial_Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results Analyze Analyze Structure-Activity Relationship (SAR) Read_Results->Analyze Outcome Identify Lead Compounds Analyze->Outcome

Caption: Workflow for MIC determination.

In Vitro Anticancer Activity Assay (MTT Assay for Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents[4][5][6].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[4].

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours[4]. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours[4].

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals[4].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity Data for Quinoline Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
7-Chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 µg/cm³[7]
2,4-Disubstituted quinolineMCF-7 (Breast)Varies[7]
4-Aminoquinoline derivativeMDA-MB-468 (Breast)Potent[8]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The synthetic protocols outlined in this guide for the preparation of Schiff bases and sulfonamides, along with the methodologies for assessing their antimicrobial and anticancer activities, provide a robust framework for researchers in the field of drug discovery. Future work should focus on exploring a wider range of synthetic transformations, including palladium-catalyzed cross-coupling reactions, to further diversify the chemical space around the this compound scaffold. A thorough investigation of the structure-activity relationships of these novel derivatives will be crucial for the rational design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for the N-Alkylation of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 5-chloroquinolin-2-amine, a critical transformation for the synthesis of various biologically active molecules. We delve into the underlying chemical principles, offer detailed, field-tested experimental protocols, and provide expert insights to navigate potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize N-alkylated this compound derivatives.

Introduction: The Significance of N-Alkylated Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The N-alkylation of the amino group at the 2-position of the quinoline ring is a key synthetic step that allows for the introduction of diverse substituents, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profiles. This modification can enhance target binding, improve solubility, and modulate metabolic stability, making the N-alkylation of this compound a reaction of significant interest in the pursuit of novel therapeutics.

Core Principles of N-Alkylation

The N-alkylation of this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The success of this reaction hinges on several key factors:

  • Nucleophilicity of the Amine: The electron-donating character of the quinoline ring system enhances the nucleophilicity of the 2-amino group.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl halides (iodides, bromides, chlorides) and sulfonates are common choices, with reactivity generally following the order I > Br > Cl > OTs (tosylate).

  • Role of the Base: A base is essential to neutralize the acidic proton generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are often preferred as they can solvate the cation of the base while not strongly solvating the nucleophile.[1][2]

Visualizing the Synthetic Workflow

A clear understanding of the experimental sequence is paramount for successful execution. The following diagram outlines the general workflow for the N-alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh this compound and Base B Add Anhydrous Solvent A->B Dissolution C Stir Mixture under Inert Atmosphere B->C D Add Alkylating Agent C->D Dropwise Addition E Heat to Desired Temperature D->E F Monitor Reaction by TLC E->F Periodic Sampling G Cool to Room Temperature F->G Upon Completion H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Concentrate under Reduced Pressure I->J K Purify by Column Chromatography J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloroquinolin-2-amine. This molecule is a crucial heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of therapeutic agents.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of the Primary Synthetic Route: Buchwald-Hartwig Amination

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between 2,5-dichloroquinoline and an ammonia surrogate.[2] This method is favored for its high functional group tolerance and relatively mild reaction conditions compared to classical nucleophilic aromatic substitution.

The general transformation is as follows:

References

Technical Support Center: Synthesis of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we move beyond simple protocols to explain the underlying chemistry, helping you to not only solve problems but also to prevent them.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while seemingly straightforward, can be complicated by the formation of several byproducts that can be difficult to separate and may compromise the yield and purity of the final product. This guide provides a comprehensive overview of the most common synthetic routes and their associated impurities, complete with troubleshooting advice and preventative strategies.

Common Synthetic Pathways and Their Byproducts

The most prevalent laboratory-scale synthesis of this compound involves the selective amination of 2,5-dichloroquinoline. This precursor is typically synthesized via classical quinoline syntheses such as the Skraup or Combes reactions, which can introduce their own set of impurities.

A common and modern method for the amination step is the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction.[2] While efficient, this method is not without its potential for side reactions.

Below is a visual representation of the primary synthetic route and the key decision points for controlling byproduct formation.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Amination Reaction cluster_2 Potential Byproducts Precursors e.g., 3-chloroaniline Quinoline_Formation Skraup/Combes Synthesis Precursors->Quinoline_Formation Glycerol, Oxidant 2_5_dichloroquinoline 2,5-dichloroquinoline Quinoline_Formation->2_5_dichloroquinoline Chlorination Byproducts Isomers Diamination Hydrodehalogenation Unreacted SM Tar Quinoline_Formation->Byproducts Side Reactions Buchwald_Hartwig Buchwald-Hartwig Amination 2_5_dichloroquinoline->Buchwald_Hartwig Pd Catalyst, Ligand, Base Ammonia_Source Ammonia or Ammonia Equivalent Ammonia_Source->Buchwald_Hartwig Target_Product This compound Buchwald_Hartwig->Target_Product Buchwald_Hartwig->Byproducts Side Reactions

Caption: General workflow for the synthesis of this compound, highlighting stages where byproducts can form.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction to aminate 2,5-dichloroquinoline is complete, but my NMR shows a mixture of two isomeric mono-amino products. What is the major byproduct and why did it form?

A1: Root Cause Analysis and Identification

The most likely isomeric byproduct is 2-chloro-5-aminoquinoline . Its formation is a result of competing nucleophilic aromatic substitution (SNAr) at the C5 position.

  • Electronic Factors: In 2,5-dichloroquinoline, the chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during attack at C2 and C4.

  • Reaction Conditions: While C2 substitution is favored, the selectivity is not always absolute. Harsher reaction conditions, such as high temperatures or prolonged reaction times, can provide enough energy to overcome the activation barrier for substitution at the less reactive C5 position.

Troubleshooting and Prevention:

  • Lower the Reaction Temperature: Often, reducing the temperature can significantly improve the regioselectivity of the reaction.

  • Optimize the Catalyst System (for Buchwald-Hartwig amination): The choice of palladium catalyst and ligand can influence the selectivity. Experiment with different ligands to find a system that favors amination at the 2-position.[3]

  • Control Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent further reaction at the 5-position.

Q2: I'm observing a significant amount of a product with a mass corresponding to a diamino-substituted quinoline. How can I avoid this?

A2: Understanding Diamination

The formation of 2,5-diaminoquinoline is a common byproduct, especially when using a stoichiometric excess of the aminating agent or under forcing reaction conditions.[4]

  • Mechanism: After the initial amination at the 2-position to form the desired 5-chloro-2-aminoquinoline, a second amination can occur at the 5-position.

  • Contributing Factors:

    • Excess Aminating Agent: Using a large excess of ammonia or an ammonia equivalent drives the reaction towards double substitution.

    • High Temperature: As with the formation of the 5-amino isomer, higher temperatures can promote the less favorable second amination.

Troubleshooting and Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry of your aminating agent. Use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction of the starting material without promoting diamination.

  • Gradual Addition: Consider adding the aminating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times.

Q3: My mass spectrometry data shows a peak corresponding to 5-chloroquinoline. What is the source of this impurity?

A3: The Problem of Hydrodehalogenation

The presence of 5-chloroquinoline is a classic example of a hydrodehalogenation side reaction, which is particularly common in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5]

  • Mechanism: In the catalytic cycle, instead of undergoing reductive elimination with the amine to form the C-N bond, the palladium intermediate can react with a hydrogen source in the reaction mixture, leading to the replacement of a chlorine atom with hydrogen.

  • Potential Hydrogen Sources:

    • Trace water in the solvent or reagents.

    • The amine reagent itself.

    • The solvent (e.g., THF, dioxane).

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry your starting materials.

  • Choice of Base: The base used in the reaction can influence the extent of hydrodehalogenation. Experiment with different bases (e.g., NaOtBu, Cs2CO3, K3PO4) to minimize this side reaction.[5]

  • Ligand Selection: The choice of phosphine ligand can also impact the rate of hydrodehalogenation versus the desired C-N bond formation.

Q4: After my initial workup of a Skraup synthesis to prepare the 2,5-dichloroquinoline precursor, I have a dark, tarry residue that is difficult to handle. What is this and how can I minimize it?

A4: Taming the Skraup Reaction

The formation of tar and polymeric byproducts is a well-known issue in the Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[6]

  • Cause: The highly exothermic reaction conditions can lead to the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[7]

  • Control is Key: The reaction is notoriously vigorous and can be difficult to control on a larger scale.

Troubleshooting and Prevention:

  • Moderators: Add a moderator such as boric acid or ferrous sulfate to the reaction mixture to help control the exotherm.[7]

  • Slow Addition: Add the sulfuric acid slowly and with efficient cooling to maintain control over the reaction temperature.

  • Alternative Syntheses: If possible, consider alternative, milder methods for the synthesis of the quinoline core, such as the Combes synthesis, which may offer better control and reduced tar formation.[8]

Summary of Common Byproducts and Their Characteristics

Byproduct NameChemical StructureMolecular Weight ( g/mol )Common Analytical Signature
Unreacted 2,5-dichloroquinoline C9H5Cl2N198.05Distinct retention time in HPLC/GC; characteristic isotopic pattern in MS.
2-Chloro-5-aminoquinoline C9H7ClN2178.62Isomeric to the desired product, often with a similar fragmentation pattern in MS but a different retention time.
2,5-Diaminoquinoline C9H9N3159.19Higher polarity than the mono-amino products; distinct mass in MS.
5-Chloroquinoline C9H6ClN163.60Lower molecular weight than the starting material; identifiable by GC-MS.
Tar/Polymeric Materials N/AVariableInsoluble, dark-colored solids or oils; broad, unresolved peaks in chromatograms.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to separate the desired product from common, less polar byproducts like unreacted 2,5-dichloroquinoline and the hydrodehalogenation product, 5-chloroquinoline.

  • Prepare the Column:

    • Select a silica gel column with an appropriate diameter and length for the amount of crude product.

    • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Prepare the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes) to elute highly non-polar impurities.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

    • Monitor the elution of compounds using TLC. The desired product, being more polar, will elute after the less polar byproducts.

  • Collect and Concentrate:

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mechanistic Insights into Byproduct Formation

A deeper understanding of the reaction mechanisms can aid in predicting and controlling byproduct formation.

Byproduct_Mechanisms Start 2,5-dichloroquinoline Amination_C2 Amination at C2 Start->Amination_C2 Favored Pathway Amination_C5 Amination at C5 Start->Amination_C5 Minor Pathway (Higher Temp) Hydrodehalogenation Hydrodehalogenation Start->Hydrodehalogenation Side Reaction (Pd-Catalyzed) Product This compound Amination_C2->Product Diamination Second Amination at C5 Amination_C2->Diamination Excess Amine/ Higher Temp Isomer 2-Chloro-5-aminoquinoline Amination_C5->Isomer Diamino_Product 2,5-Diaminoquinoline Diamination->Diamino_Product Hydro_Product 5-Chloroquinoline Hydrodehalogenation->Hydro_Product

Caption: Mechanistic pathways leading to the desired product and common byproducts from 2,5-dichloroquinoline.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloroquinolin-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold. This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors such as Varlitinib[1][2]. However, its unique electronic and structural properties present specific challenges in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the most common and effective methods for derivatizing the this compound core?

The most prevalent and versatile methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions.[3] These reactions allow for the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the chloro-position, providing a robust platform for introducing molecular diversity. The two primary workhorse reactions are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds by coupling the chloroquinoline with a boronic acid or ester. This is ideal for introducing aryl, heteroaryl, or vinyl groups.[4][5][6]

  • Buchwald-Hartwig Amination: For forming C-N bonds by coupling the chloroquinoline with a primary or secondary amine. This is the go-to method for synthesizing substituted aminoquinolines.[7][8][9]

Q2: Why is derivatizing a quinoline substrate, like this compound, particularly challenging?

The primary challenge stems from the quinoline nitrogen itself. The lone pair of electrons on the ring nitrogen can coordinate with the palladium catalyst. This coordination can "poison" the catalyst, forming an inactive or less active complex that halts the catalytic cycle.[10] This issue requires special consideration in ligand selection to shield the palladium center and maintain its catalytic activity.

Q3: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction for my target molecule?

The choice is dictated by the bond you intend to form:

  • To create a biaryl or vinyl-quinoline structure (C-C bond): Use the Suzuki-Miyaura coupling. For example, this is used in the synthesis of intermediates for drugs like Lapatinib.[11]

  • To attach a new amine substituent (C-N bond): Use the Buchwald-Hartwig amination. This is a powerful method for building libraries of compounds for structure-activity relationship (SAR) studies.

Both reactions are mechanistically similar, proceeding through a catalytic cycle of oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.[5][7]

Q4: I'm setting up my first reaction. What are the critical starting parameters to consider?

For any palladium-catalyzed cross-coupling, four components are key:

  • Palladium Pre-catalyst: A source of palladium, often in the Pd(II) state like Pd(OAc)₂, or a Pd(0) state like Pd₂(dba)₃. Modern pre-catalysts like the Buchwald G3 or G4 palladacycles are often more efficient.[12]

  • Ligand: This is arguably the most critical parameter for quinoline substrates. Bulky, electron-rich phosphine ligands are essential to prevent catalyst poisoning.[10]

  • Base: Required to facilitate key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling). The choice of base can dramatically affect yield and must be compatible with your substrate's functional groups.[9]

  • Solvent: Anhydrous, degassed solvents are crucial as oxygen and water can deactivate the catalyst. Common choices include toluene, dioxane, and THF.[5][9]

Part 2: Foundational Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Suzuki-Miyaura C-C Coupling

This protocol outlines the coupling of this compound with an arylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Workup & Purification A Add this compound, Boronic Acid, and Base to Flask B Add Anhydrous, Degassed Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Pd Pre-catalyst and Ligand Solution C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with Organic Solvent F->G H Aqueous Wash (e.g., H2O, brine) G->H I Dry, Filter, Concentrate H->I J Purify (e.g., Column Chromatography) I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Vessel Preparation: To a dry reaction vial or flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1–1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).

  • Degassing: Sparge the mixture with Argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 1.1-1.2 eq. relative to Pd). Add this solution to the main reaction mixture via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol outlines the amination of this compound.

Step-by-Step Method:

  • Vessel Preparation: To a dry reaction vial or flask, add this compound (1.0 eq.) and the desired primary or secondary amine (1.2–2.0 eq.). If the amine is a salt, add it at this stage.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Component Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5–2.5 eq.) and an anhydrous, degassed solvent (e.g., toluene or THF).

  • Degassing: Sparge the mixture with Argon for 10-15 minutes.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., a G3/G4 palladacycle, 1-5 mol%) and the appropriate ligand (e.g., RuPhos or XantPhos[12]).

  • Reaction: Heat the mixture to the target temperature (typically 70–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow a similar procedure to the Suzuki-Miyaura workup (steps 8 and 9 above).

Part 3: Troubleshooting and Optimization Guide

Even with optimized protocols, challenges can arise. This section provides solutions to common problems.

Troubleshooting Decision Treedot

G

References

Troubleshooting guide for reactions involving 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Synthetic Chemists

Welcome to the technical support center for reactions involving 5-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of novel compounds using this versatile building block. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a heterocyclic amine with moderate polarity. It typically exhibits poor solubility in water but is soluble in many common organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1] Its solubility can be influenced by the pH of the solution; as a basic compound, it can form salts in acidic media, which may alter its solubility profile.[2]

Q2: Are there any specific storage or handling precautions for this reagent?

A2: this compound should be stored in a cool, dry place away from light and strong oxidizing agents. Like many amines, it can be sensitive to air, so storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling the compound.

Q3: Can the 2-amino group or the quinoline nitrogen interfere with my reaction?

A3: Yes, both nitrogen atoms can significantly influence the reactivity. The quinoline nitrogen is basic and can coordinate with metal catalysts, potentially inhibiting or poisoning them.[3] The 2-amino group is a nucleophile and can compete in reactions intended for the C5-Cl position, or it can direct ortho-lithiation if strong bases are used. Understanding these potential interactions is key to successful reaction design.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstone methods for functionalizing the C5-chloro position of this compound. However, the unique electronic and structural features of this substrate can lead to specific challenges.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C5-position of this compound, but I am seeing only starting material or trace amounts of product. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki couplings with this substrate is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.

Causality & Solutions:
  • Catalyst Inhibition by Quinoline Nitrogen: The Lewis basic quinoline nitrogen can act as a ligand for the palladium catalyst, hindering the catalytic cycle.[3][4]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation.[5][6] These ligands can accelerate the rate-determining oxidative addition and subsequent steps.[7]

    • Solution 2: Use of Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using well-defined Pd(0) pre-catalysts that are more robust and less susceptible to inhibition.

  • Poor Reactivity of the Aryl Chloride: While aryl iodides and bromides are more reactive, aryl chlorides require more forcing conditions or specialized catalyst systems for efficient oxidative addition.[7][8]

    • Solution: High-Activity Catalyst Systems: Ensure your chosen catalyst/ligand system is suitable for aryl chlorides. Systems like Pd₂(dba)₃ with a bulky phosphine ligand are often effective.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

    • Solution: Condition Screening: An aqueous base like K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or DMF is a standard starting point.[9] If solubility is an issue, consider alternative solvents. For base-sensitive substrates, weaker bases like KF may be used, though this can slow the reaction rate.[9]

Troubleshooting Flowchart for Suzuki Coupling

G start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst system optimized for an electron-rich N-heterocyclic chloride? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) appropriate? start->check_conditions check_reagents Are reagents (boronic acid, solvent) pure and dry? start->check_reagents sol_ligand Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or use a robust pre-catalyst. check_catalyst->sol_ligand No sol_conditions Action: Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane, Toluene, DMF). Ensure adequate temperature (80-120 °C). check_conditions->sol_conditions No sol_reagents Action: Use fresh, high-purity boronic acid. Use anhydrous, degassed solvents. check_reagents->sol_reagents No

Caption: Troubleshooting decision tree for Suzuki-Miyaura couplings.

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant amounts of side products like dehalogenated starting material (hydrodehalogenation) and boronic acid homocoupling. How can I suppress these?

Answer: The formation of side products is often a sign of competing reaction pathways that can dominate if the desired cross-coupling is slow.

Causality & Solutions:
  • Hydrodehalogenation: The C-Cl bond is replaced by a C-H bond. This can be caused by certain bases or by β-hydride elimination from the palladium intermediate, a known side reaction in some cross-coupling mechanisms.[10]

    • Solution 1: Base Selection: Strong, sterically hindered bases like KOtBu can sometimes promote this side reaction. Consider switching to a carbonate or phosphate base.

    • Solution 2: Ligand Choice: Bidentate phosphine ligands like DPPF can sometimes suppress side reactions by stabilizing the catalyst intermediates and discouraging unwanted pathways.[10]

  • Boronic Acid Homocoupling: This occurs when two molecules of the boronic acid reagent couple together. It is often promoted by the presence of oxygen in the reaction mixture.

    • Solution: Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before the catalyst is added. Maintain a positive pressure of an inert gas throughout the reaction.[3]

Issue 3: Difficulty in Product Purification

Question: The reaction seems to have worked, but I am struggling to purify my product from residual catalyst and other impurities. What purification strategies are effective for these types of quinoline derivatives?

Answer: Quinoline derivatives can be challenging to purify due to their basicity and potential for metal chelation.

Causality & Solutions:
  • Streaking on Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation during column chromatography.[11]

    • Solution 1: Deactivate the Silica: Pre-treat the silica gel or add a basic modifier to the eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the solvent system to neutralize the acidic sites on the silica.[11]

    • Solution 2: Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.[11] Reversed-phase (C18) chromatography is another option if the compound is sufficiently non-polar.[11]

  • Persistent Palladium Contamination: Residual palladium can be difficult to remove and can discolor the final product.

    • Solution: Scavengers: After the reaction, consider stirring the crude mixture with a palladium scavenger (e.g., a thiol-functionalized silica gel or polymer) before workup and chromatography.

  • Product is an Oil or Low-Melting Solid: Sometimes, even pure products fail to crystallize easily.

    • Solution: Salt Formation: Since the product is a basic quinoline, it can often be precipitated as a crystalline salt.[2] Dissolving the purified oil in a solvent like ether or isopropanol and adding a solution of HCl can yield a stable, crystalline hydrochloride salt, which is often easier to handle and store.[2]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd₂(dba)₃ and SPhos under a positive pressure of inert gas.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent system containing 1% NEt₃).

Data Summary Table: Common Conditions for Cross-Coupling
Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical YieldReference
Suzuki-MiyauraPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10070-95%[5]
Suzuki-MiyauraPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9050-80%General
Buchwald-HartwigPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11075-98%[10][12]

References

Technical Support Center: Column Chromatography Techniques for Purifying Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline compound purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying quinoline derivatives using column chromatography. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the efficiency and success of your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the column chromatography of quinoline compounds.

Issue 1: Poor Separation or Streaking/Tailing on Silica Gel

Q: My quinoline compound is streaking severely on the TLC plate and I'm achieving poor separation during column chromatography. What is causing this and how can I fix it?

A: This is a frequent issue when purifying nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction leads to tailing and poor resolution. Here are several effective strategies to mitigate this problem:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to your eluent can dramatically improve peak shape.[1]

    • Triethylamine (TEA): Adding 0.1-2% triethylamine to your solvent system is a common and highly effective solution.[2][3] The TEA will compete with your quinoline compound for the active acidic sites on the silica gel, thus reducing the undesirable strong interactions.[3]

    • Pyridine: Pyridine can also be used as a basic modifier.[2]

  • Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel before you begin your separation can prevent decomposition and reduce tailing.[1][3] You can achieve this by pre-treating the packed column with a solvent system containing a small percentage of a base like triethylamine (1-3%).[3]

  • Optimize Sample Loading: Overloading the column is a common reason for band broadening and streaking.[1] A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.[1]

  • Proper Sample Dissolution: Ensure your crude sample is dissolved in a minimal amount of a solvent that is as non-polar as possible while still achieving complete dissolution.[1] This helps to create a narrow starting band at the top of the column.[1]

Issue 2: Compound Decomposition on the Stationary Phase

Q: I suspect my quinoline derivative is degrading on the silica gel column. How can I purify it without causing decomposition?

A: The acidic nature of silica gel can indeed cause the degradation of sensitive quinoline compounds.[1][3] This is a significant concern that can lead to low yields and the generation of new impurities. The following approaches can help you overcome this challenge:

  • Use an Alternative Stationary Phase: If your compound is particularly sensitive, switching to a less acidic or basic stationary phase is a wise choice.

    • Alumina: Alumina is a great alternative to silica gel.[1][2] Depending on the properties of your compound, you can use neutral or basic alumina.[2]

    • Florisil or Cellulose: For highly sensitive compounds, other stationary phases like Florisil or cellulose may be suitable.[1][2]

  • Minimize Contact Time: The longer your compound is in contact with the stationary phase, the greater the chance of degradation. Using flash chromatography with applied pressure will reduce the run time.[1]

  • Work at Lower Temperatures: For thermally labile quinoline derivatives, performing the chromatography in a cold room can slow down the rate of decomposition.[1]

  • Reversed-Phase Chromatography: If your compound possesses sufficient non-polar character, reversed-phase chromatography using a C18 stationary phase can be an excellent method to avoid degradation on acidic silica.[2][3]

Issue 3: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline compound shows little to no retention on a C18 column and elutes near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of the aqueous component.[3] Some modern RP columns are designed to be stable under highly aqueous conditions.[3]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[3]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[3] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[3]

  • Consider HILIC: In Hydrophilic Interaction Liquid Chromatography (HILIC), the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better retention and peak shapes for polar basic compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent system for my quinoline purification?

A1: The ideal method for selecting a solvent system is to use Thin Layer Chromatography (TLC).[3] Experiment with different solvent mixtures to find one that gives your target compound an Rf value of approximately 0.2-0.3.[3] This Rf value generally translates well to good separation on a column.

Q2: How do I perform a "dry loading" of my sample, and when is it necessary?

A2: Dry loading is recommended when your compound has poor solubility in the eluent.[1][4] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[1] This powder can then be carefully added to the top of your packed column.[1]

Q3: My quinoline compound is very polar and doesn't move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A3: For extremely polar compounds that do not move on silica, you can try a more aggressive solvent system.[5] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can use 1-10% of this solution in dichloromethane as your mobile phase.[5] Alternatively, reversed-phase chromatography or HILIC would be more suitable for such polar compounds.[3]

Q4: Can I use gradient elution in flash chromatography for my quinoline purification?

A4: Yes, gradient elution is a powerful technique in flash chromatography.[3] You can start with a less polar solvent system and gradually increase the polarity during the run. This is particularly useful for separating compounds with a wide range of polarities in a single run.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with Deactivated Silica

This protocol is designed to minimize the decomposition of sensitive quinoline derivatives on silica gel.[2][3]

  • Preparation of the Eluent: Based on your TLC analysis, choose an appropriate solvent system. Add 1% triethylamine (NEt₃) to the chosen eluent.[2]

  • Column Packing:

    • Prepare a slurry of the silica gel in your initial, least polar eluent (containing TEA).

    • Gently pour the slurry into your column, ensuring no air bubbles are trapped.[1]

    • Tap the column gently to promote even packing.[1]

    • Add a thin layer of sand on top of the silica to prevent disturbance when adding solvent.[1]

  • Deactivation (Optional but Recommended):

    • Prepare a solvent mixture identical to your initial eluent but with an additional 1-2% triethylamine.[3]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.[3]

    • Then, flush the column with 2-3 column volumes of your initial eluent (with the original 1% TEA) to remove the excess base.[3]

  • Sample Loading:

    • Wet Loading: Dissolve your crude quinoline compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column using a pipette.[1]

    • Dry Loading: If your compound has poor solubility, follow the dry loading procedure described in the FAQs.[1]

  • Elution:

    • Begin elution with your starting solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.[1]

    • Monitor the collected fractions by TLC to identify those containing your purified quinoline compound.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 2: HILIC for Polar Quinoline Compounds

This protocol provides a starting point for purifying polar quinoline compounds using HILIC.[3]

  • Column Selection: Start with a bare silica or an amide-based HILIC column.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[3]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[3]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.[3]

    • Equilibrate the column with 100% Mobile Phase A for 10 minutes.[3]

  • Elution:

    • Inject your sample.

    • Run a gradient from 100% A to your desired final conditions.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape for your specific quinoline compound.[3]

Visualizations and Data

Troubleshooting Logic Flow

The following diagram illustrates a decision-making workflow for troubleshooting common issues in quinoline purification by column chromatography.

Troubleshooting_Workflow start Start: Purification Issue issue Identify Primary Issue start->issue streaking Streaking / Tailing issue->streaking Streaking/ Tailing decomposition Compound Decomposition issue->decomposition Decomposition no_retention No Retention (RP-HPLC) issue->no_retention No Retention (RP-HPLC) add_tea Add 0.1-2% TEA to Mobile Phase streaking->add_tea deactivate_silica Deactivate Silica Gel with Base add_tea->deactivate_silica check_loading Optimize Sample Loading (Ratio & Dissolution) deactivate_silica->check_loading streaking_resolved Issue Resolved? check_loading->streaking_resolved alt_phase Switch to Alumina, Florisil, or C18 streaking_resolved->alt_phase No end End: Successful Purification streaking_resolved->end Yes decomposition->alt_phase fast_cold Run Flash Column / Work at Low Temp alt_phase->fast_cold decomposition_resolved Issue Resolved? fast_cold->decomposition_resolved decomposition_resolved->end Yes decomposition_resolved->end No, consider alternative purification more_aqueous Increase Aqueous Content in Mobile Phase no_retention->more_aqueous polar_rp_column Use Polar RP Column (e.g., EPG, Phenyl-Hexyl) more_aqueous->polar_rp_column ion_pairing Add Ion-Pairing Reagent polar_rp_column->ion_pairing try_hilic Consider HILIC ion_pairing->try_hilic retention_resolved Issue Resolved? try_hilic->retention_resolved retention_resolved->end Yes retention_resolved->end No, further method dev.

Caption: Troubleshooting workflow for quinoline purification.

Table 1: Stationary Phase and Mobile Phase Modifier Selection Guide
Problem Primary Cause Recommended Stationary Phase Mobile Phase Modifier Rationale
Peak Tailing/Streaking Strong interaction with acidic silanol groups.[1][2]Standard Silica Gel0.1-2% Triethylamine or Pyridine.[2][3]The basic modifier competes for active sites on the silica, reducing tailing.[3]
Compound Decomposition Acid-catalyzed degradation on silica.[1]Alumina (Neutral or Basic), Florisil, Cellulose, or Reversed-Phase (C18).[1][2]N/A (for alternative phases)These phases are less acidic or non-acidic, preventing degradation.[1]
Poor Retention of Polar Quinolines (Reversed-Phase) High affinity for the polar mobile phase.[3]C18, Phenyl-Hexyl, Embedded Polar Group (EPG), or HILIC phases.[3]Ion-Pairing Reagents (for ionizable compounds).[3]More polar stationary phases or ion-pairing increases interaction and retention.[3]
No Elution of Polar Quinolines (Normal Phase) Very strong adsorption to silica.[5]Standard Silica Gel or Alumina1-10% of (10% NH4OH in MeOH) in CH2Cl2.[5]A highly polar and basic mobile phase is required to elute strongly retained compounds.

References

Technical Support Center: Optimizing the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Skraup synthesis, a foundational reaction in heterocyclic chemistry for preparing quinolines, is both powerful and notoriously challenging.[1][2] Developed by Czech chemist Zdenko Hans Skraup in 1880, this reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] While effective, the synthesis is infamous for its vigorous, highly exothermic nature and the common formation of tar, which complicates product purification and reduces yields.[4][5][6][7]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the Skraup synthesis, with a specific focus on preventing and managing tar formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Excessive Tar Formation is Complicating Purification and Lowering Yield.

Question: My reaction mixture becomes a thick, black tar, making it incredibly difficult to isolate the quinoline product. What is causing this, and how can I prevent it?

Answer: Tar formation is the most prevalent side reaction in the Skraup synthesis.[4][5] It arises from the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates under the harsh, high-temperature, and acidic conditions.[1] Minimizing tar is crucial for a successful synthesis.

Causality and Prevention Strategies:

  • Uncontrolled Exotherm: The reaction is highly exothermic.[4][8] A rapid temperature increase accelerates polymerization.

    • Solution: Implement moderation techniques. The addition of ferrous sulfate (FeSO₄) is a classic and effective method to control the reaction's vigor.[1][4][9] It is thought to act as an oxygen carrier, ensuring a slower, more controlled oxidation process.[1][9] Boric acid can also serve a similar purpose.[4][8]

  • High Reaction Temperature: Elevated temperatures favor polymerization pathways.

    • Solution: Maintain careful temperature control. A general temperature range of 100°C to 150°C is often cited for the main reaction phase.[10] Start with gentle heating to initiate the reaction. Once it begins to boil, remove the external heat source and allow the reaction's own exotherm to sustain it.[1] Reapply heat only after this initial vigorous phase has subsided.[1]

  • Order of Reagent Addition: Incorrect addition order can lead to localized heating and premature side reactions.

    • Solution: Follow a strict and validated addition sequence. A commonly successful order is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with adequate cooling.[1][9]

Issue 2: The Reaction is Dangerously Violent and Difficult to Control.

Question: My Skraup reaction is proceeding with extreme vigor, and I'm concerned about a potential runaway scenario. What are the immediate safety precautions and long-term preventative measures?

Answer: A runaway reaction is a serious safety hazard in the Skraup synthesis.[1] Immediate and preventative actions are critical.

Immediate Safety Actions:

  • If it is safe to do so, immerse the reaction flask in an ice-water bath to quickly reduce the temperature.[1]

  • Ensure a blast shield is positioned in front of the apparatus.[1]

  • Be prepared for a sudden increase in pressure and ensure proper venting is in place.[1]

Preventative Measures to Ensure Controllability:

  • Use of Moderators: As mentioned for tar prevention, ferrous sulfate (FeSO₄) is essential for taming the reaction's exothermicity.[1][8][9]

  • Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid to the cooled mixture of other reactants is paramount.[4]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the reaction's violence.[2][3][11] Arsenic acid is known to result in a less vigorous reaction, though it introduces higher toxicity.[2][11] Milder oxidants like iodine have also been successfully employed.[11]

Issue 3: My Final Quinoline Product is Impure, and Standard Purification Fails.

Question: After workup, my crude quinoline is still a dark, viscous oil. How can I effectively purify it from the tarry residues?

Answer: The purification of quinoline from the tarry byproducts is a critical, and often challenging, final step.[1]

Effective Purification Workflow:

  • Steam Distillation: This is the most effective and widely used method to separate the volatile quinoline from the non-volatile tar.[1][12] The crude reaction mixture is first made strongly alkaline with a concentrated sodium hydroxide solution. Steam is then passed through the mixture, carrying the quinoline over with the distillate.[1]

  • Removal of Unreacted Aniline: Unreacted aniline can co-distill with the quinoline.[1] To remove it, the distillate is acidified (e.g., with dilute sulfuric acid) to dissolve the basic products. The solution is then cooled, and a solution of sodium nitrite is added. This converts the residual aniline into a non-volatile diazonium salt.[1][9] Gentle warming decomposes this salt, and the pure quinoline can then be recovered by making the solution alkaline again and performing a second steam distillation.[1]

  • Solvent Extraction: The quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

  • Decolorization: To remove colored impurities, the product can be dissolved in a suitable solvent and treated with activated carbon.[1]

  • Final Purification: The ultimate purification is typically achieved by distillation under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to tar formation? A1: The highly acidic and high-temperature conditions of the Skraup synthesis cause the dehydration of glycerol to acrolein.[3][13] This α,β-unsaturated aldehyde is highly reactive and prone to polymerization, which is the main source of tar.[1][4]

Q2: Can the choice of oxidizing agent affect tar formation? A2: Yes. The oxidizing agent influences the reaction's vigor and overall conditions. While nitrobenzene is effective, it can also act as a high-boiling solvent, maintaining high temperatures that can promote tarring.[3][11] Milder oxidants, or moderators like ferrous sulfate that control the oxidation rate, can indirectly reduce tar by preventing overheating.[1][11] Some modern approaches have even eliminated the need for an external oxidant by using sulfonic acid ionic liquids or carrying out the reaction under pressure.[6][7]

Q3: How do substituents on the aniline starting material affect the reaction? A3: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups (like a nitro group) can deactivate the ring, requiring harsher conditions and often leading to lower yields and increased side products.[1][14]

Q4: Is it necessary to use anhydrous ("dynamite") glycerol? A4: Historically, glycerol with a very low water content (<0.5%) was recommended to ensure good yields.[5][7][11] Water can interfere with the dehydration process to acrolein. While modern protocols may be more robust, using a high-purity, low-water content glycerol is still a good practice to maximize efficiency.

Visualizing the Process

Logical Flow for Troubleshooting Tar Formation

This diagram outlines the decision-making process when encountering excessive tar in the Skraup synthesis.

Troubleshooting_Tar_Formation start Start: Excessive Tar Formation Observed check_exotherm Was the reaction overly exothermic or violent? start->check_exotherm check_temp Was the reaction temperature kept below 150°C? check_exotherm->check_temp No sol_moderator Action: Add a moderator (e.g., FeSO₄) in future runs. check_exotherm->sol_moderator Yes sol_cooling Action: Improve cooling and control rate of acid addition. check_exotherm->sol_cooling Yes check_reagents Was the reagent addition order correct? check_temp->check_reagents Yes sol_temp_control Action: Implement gradual heating and remove heat after initiation. check_temp->sol_temp_control No sol_order Action: Follow correct sequence: Aniline -> FeSO₄ -> Glycerol -> H₂SO₄. check_reagents->sol_order No purify For current batch: Proceed to rigorous purification (Steam Distillation). check_reagents->purify Yes sol_moderator->check_temp sol_cooling->check_temp sol_temp_control->check_reagents sol_order->purify

Caption: Troubleshooting workflow for tar formation.

Simplified Skraup Reaction and Tar Formation Pathway

This diagram illustrates the main reaction pathway leading to quinoline versus the side reaction leading to tar.

Skraup_vs_Tar cluster_main Desired Skraup Synthesis Pathway cluster_side Undesired Tar Formation Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + Aniline Acrolein_side Acrolein Acrolein->Acrolein_side Excess or High Temp Aniline Aniline Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Tar Tar Acrolein_side->Tar Polymerization (High Temp, [H⁺])

Caption: Competing pathways in the Skraup synthesis.

Optimized Protocol and Data Summary

Protocol: Skraup Synthesis of Quinoline with Tar Suppression

This protocol incorporates moderation and controlled heating to minimize tar formation.

  • Reagent Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and anhydrous glycerol.[11] Ensure the setup is in a well-ventilated fume hood.

  • Acid Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid through an addition funnel. The addition is exothermic; use an ice-water bath to maintain the temperature below a safe threshold.[4] It is crucial that the materials are well-mixed before heating.[9]

  • Reaction Initiation: Gently heat the mixture. Watch for the onset of boiling. As soon as the mixture begins to boil vigorously, remove the external heat source immediately.[1]

  • Exothermic Phase: The heat of the reaction itself should sustain a steady reflux for 30-60 minutes.[1] If the reaction becomes too violent, cool the flask with a wet towel or briefly immerse it in a cool water bath.[11]

  • Completion: After the initial exothermic reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3 to 5 hours to ensure the reaction goes to completion.[1]

  • Workup: Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution. Proceed with steam distillation as described in the purification guide.[1]

Table: Key Parameters for Tar Prevention
ParameterStandard Condition (High Tar Risk)Optimized Condition (Low Tar Risk)Rationale
Moderator NoneFerrous Sulfate (FeSO₄) or Boric AcidControls the exotherm, preventing rapid temperature spikes that lead to polymerization.[1][4][8]
Heating Profile Rapid heating to high temperatureGentle initial heating, then removal of heat during exothermAllows the reaction's own heat to drive it, avoiding excessive temperatures that favor side reactions.[1]
Oxidizing Agent NitrobenzeneArsenic Acid, Iodine, or Nitrobenzene with FeSO₄Milder or moderated oxidation leads to a less violent, more controllable reaction.[2][11]
Acid Addition Fast, without sufficient coolingSlow, dropwise addition with external coolingPrevents localized hotspots and uncontrolled initiation of the reaction.[4]

References

Technical Support Center: Challenges in the Scale-Up of 5-Chloroquinolin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Chloroquinolin-2-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important intermediate from lab-scale discovery to larger-scale production. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] However, its synthesis presents unique challenges that can impact yield, purity, and safety upon scale-up.[2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its production.

Synthetic Routes Overview

The synthesis of this compound typically involves the formation of a key carbon-nitrogen (C-N) bond on a pre-formed quinoline ring system. The two most prominent and industrially relevant methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination : This is a powerful and versatile method for forming C-N bonds.[3] It typically involves reacting a halo-quinoline, such as 2,5-dichloroquinoline, with an ammonia source in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This method is often preferred for its milder reaction conditions and broader substrate scope compared to classical methods.

  • Ullmann Condensation : A classical method involving a copper catalyst, the Ullmann reaction (or Ullmann-type reaction) can also be used to form the desired C-N bond.[6] Traditional Ullmann conditions required harsh temperatures, but modern advancements with specialized ligands have made this route more viable under milder conditions.[7][8]

The choice between these routes often depends on factors like raw material cost, catalyst cost and availability, required product purity, and the specific equipment available for scale-up.

Synthetic_Pathways cluster_start Starting Materials cluster_product Product cluster_methods Synthetic Methods 2,5-Dichloroquinoline 2,5-Dichloroquinoline BH Buchwald-Hartwig Amination 2,5-Dichloroquinoline->BH Ullmann Ullmann Condensation 2,5-Dichloroquinoline->Ullmann Ammonia_Source Ammonia Source (e.g., NH3, Benzophenone Imine) Ammonia_Source->BH Ammonia_Source->Ullmann Product This compound BH->Product Pd Catalyst, Ligand, Base Ullmann->Product Cu Catalyst, Ligand, Base

Caption: Key synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Topic: Low Reaction Yield and Incomplete Conversion

Q1: My Buchwald-Hartwig amination reaction is stalling, leading to low conversion and poor yield. What are the likely causes?

A1: Stalled reactions are a common scale-up challenge. The root cause is often related to catalyst activity, reagent quality, or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction.[9]

    • Cause: The Pd(0) active species can be sensitive to oxygen. Inadequate inerting of a large reactor can lead to oxidation and deactivation. Similarly, impurities in starting materials or solvents (e.g., water, sulfur compounds) can act as catalyst poisons.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. On a large scale, this means using nitrogen or argon sparging for solvents and maintaining a positive inert gas pressure in the reactor throughout the process. Perform a quality check on your starting 2,5-dichloroquinoline for potential catalyst poisons.

  • Ligand Degradation: The phosphine ligand protects the palladium center and facilitates the catalytic cycle.

    • Cause: Many phosphine ligands are sensitive to air and can be oxidized to the corresponding phosphine oxide, which is ineffective. At elevated temperatures, some bulky electron-rich ligands can also undergo degradation pathways.

    • Solution: Handle ligands in a glovebox or under a strict inert atmosphere. Consider using more robust, commercially available pre-formed catalysts where the ligand is already coordinated to the palladium, which can improve stability.

  • Insufficient Base Strength or Solubility: The base is critical for deprotonating the amine nucleophile.[5]

    • Cause: On a large scale, poor mixing can lead to localized areas where the base is not effectively dispersed. Some bases, like sodium tert-butoxide, can be highly reactive and may be consumed by side reactions if not controlled properly. Others, like potassium carbonate, have limited solubility in common organic solvents like toluene or dioxane.

    • Solution: Optimize your agitation speed to ensure good mixing. If using a partially soluble base, consider adding a phase-transfer catalyst or switching to a more soluble base like cesium carbonate (Cs₂CO₃), which is often highly effective but more expensive.

  • Ammonia Source Reactivity:

    • Cause: Using ammonia gas directly can be challenging to handle and meter accurately on a large scale. Ammonia equivalents like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[10] The in-situ generation or stability of these reagents can be problematic.

    • Solution: If using an ammonia equivalent, ensure its quality and stoichiometry are correct. For LiHMDS, which is also a strong base, ensure it is added at a controlled rate to prevent side reactions with the aryl chloride.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents High Purity? Start->Check_Reagents Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Sol_Catalyst Use Pre-formed Catalyst. Improve Inerting. Source High-Purity Reagents. Check_Catalyst->Sol_Catalyst No Sol_Reagents Dry Solvents/Reagents. Verify Stoichiometry. Check Base Solubility. Check_Reagents->Sol_Reagents No Sol_Conditions Optimize Temperature Profile. Improve Agitation. Increase Reaction Time. Check_Conditions->Sol_Conditions No Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - Base-H+ - Cl- RedElim->Pd0 Reductive Elimination Product Ar-NR2 ArCl Ar-Cl Amine R2NH Base Base

References

Technical Support Center: Purification of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. This compound is a key building block in the synthesis of various biologically active compounds, particularly in medicinal chemistry and pharmaceutical research.[1] Ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of the final products.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The nature and prevalence of impurities in your crude product are intrinsically linked to the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-amino-5-chlorobenzonitrile or related compounds. Incomplete reactions are a frequent source of these impurities.[2]

  • Isomeric Impurities: The presence of isomeric starting materials can lead to the formation of isomeric quinoline products, such as 8-chloro-5-quinolinamine or other positional isomers.[3]

  • By-products from Side Reactions: The synthesis of quinolines can sometimes yield by-products from undesired cyclization or condensation reactions. For instance, in Skraup-type syntheses, the polymerization of acrolein can form tar-like substances which are challenging to remove.[4][5]

  • Degradation Products: Although relatively stable, this compound can degrade under harsh conditions of light, heat, or strong acidic or basic environments, potentially through oxidation of the amino group.[2][6]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, can be present in the crude material.

A summary of potential impurities and their sources is provided in the table below.

Impurity TypePotential Source
Unreacted Starting MaterialsIncomplete reaction conversion.[2]
Isomeric AminochloroquinolinesImpure starting materials containing isomers.[3]
Polymeric/Tarry SubstancesSide reactions, particularly in high-temperature syntheses.[4][5]
Oxidation ProductsExposure to air, light, or oxidizing agents.[2][6]
Residual Solvents/ReagentsIncomplete removal during workup and drying.
Q2: Which analytical techniques are best for assessing the purity of my this compound sample?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of organic compounds.[7] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is a standard starting point.[2][8] HPLC with UV detection can quantify impurities, while coupling it with mass spectrometry (HPLC-MS) can aid in their identification.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying the structures of unknown impurities, provided they are present in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[9]

Analytical TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/MS Quantitative purity assessment and impurity identification.[2][6][8]High resolution, sensitivity, and applicability to a wide range of impurities.Requires method development and validation.
GC-MS Analysis of volatile and semi-volatile impurities.[2]Excellent for residual solvent analysis and identifying low molecular weight by-products.Not suitable for non-volatile compounds without derivatization.[7]
NMR Spectroscopy Structural elucidation of the main compound and impurities.[7]Provides detailed structural information.Lower sensitivity compared to chromatographic methods for trace impurities.[7]
Melting Point Preliminary purity assessment.[9]Simple and rapid.Not quantitative and can be affected by polymorphism.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Problem 1: My recrystallized this compound is still showing significant impurities by HPLC.

Possible Cause 1: Incorrect Recrystallization Solvent

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[10]

  • Troubleshooting:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. 5-chloro-8-hydroxyquinoline, a related compound, shows good solubility in solvents like 1,4-dioxane and ethyl acetate at higher temperatures, and lower solubility in alcohols like ethanol and methanol.[11] This suggests that a solvent system involving esters or ethers with an alcohol as an anti-solvent might be effective.

    • Mixed Solvent Systems: If a single solvent is not ideal, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Possible Cause 2: Co-precipitation of Impurities

If an impurity has similar solubility characteristics to your product, it may co-precipitate during recrystallization.

  • Troubleshooting:

    • Activated Carbon Treatment: If you observe colored impurities, they can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The activated carbon adsorbs the colored impurities.[2]

    • Alternative Purification Method: If recrystallization is ineffective, consider an alternative method like column chromatography or an acid-base extraction.

Problem 2: I'm having difficulty separating my product from a closely related isomeric impurity using column chromatography.

Possible Cause: Insufficient Resolution on Standard Silica Gel

Isomers can be notoriously difficult to separate on standard silica gel due to their similar polarities.

  • Troubleshooting:

    • Optimize Mobile Phase: Systematically vary the solvent polarity of your mobile phase. A shallow gradient elution can often improve separation. For amine compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can reduce peak tailing and improve resolution by neutralizing the acidic silanol groups on the silica surface.[12]

    • Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Amine-functionalized silica can be very effective for the purification of basic compounds like amines.[12] Reversed-phase chromatography (e.g., C18) is another powerful alternative.[12]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities.[13][14][15] The principle relies on the fact that the basic amine can be protonated to form a water-soluble salt, while neutral impurities remain in the organic phase.[16][17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery of the amine.

  • Removal of Neutral Impurities: The remaining organic layer, containing any neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate these impurities if desired.

  • Basification and Re-extraction: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out or form an oily layer.

  • Isolation of Pure Product: Extract the now neutral this compound back into a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction two to three times.

  • Final Workup: Combine the organic extracts containing the purified product. Wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[18]

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice. For amines, consider using amine-functionalized silica to improve peak shape and separation.[12]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. For amines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can be beneficial.[12]

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, maintaining a consistent flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. 5-Chloroquinolin-2-amine, a vital heterocyclic building block in medicinal chemistry, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the pharmacological properties of the final compound. This guide provides a comprehensive comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity determination of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, present comparative experimental data, and benchmark these methods to ensure you can select and implement the most appropriate strategy for your analytical needs.

The Criticality of Purity in Quinolines

Comparative HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an indispensable tool in pharmaceutical analysis.[3] We present a comparison between a standard, robust RP-HPLC method suitable for routine quality control and a high-resolution method optimized for the detection of trace-level impurities. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput versus the demand for exhaustive impurity profiling.

The validation of these analytical methods is performed in accordance with the International Conference on Harmonization (ICH) guidelines, which outline the necessary parameters to ensure the method is suitable for its intended purpose.[4][5] These parameters include accuracy, precision, specificity, linearity, range, and robustness.[6]

Method A: Standard Isocratic RP-HPLC

This method is designed for routine, high-throughput analysis where the primary goal is to determine the purity of the main component against known, well-separated impurities. Its simplicity and robustness make it ideal for in-process controls and final product release testing.

Method B: High-Resolution Gradient RP-HPLC

This method employs a gradient elution and a column with a smaller particle size to achieve superior resolution. It is the preferred choice for method development, impurity profiling, and stability studies where the separation of closely eluting and trace-level impurities is critical.

Experimental Design and Protocols

The following sections provide detailed protocols for the two HPLC methods. The experimental design is structured to provide a direct comparison of their performance in analyzing a representative sample of this compound, potentially containing key impurities.

Potential Impurities

For the purpose of this guide, we will consider the following potential impurities that could arise during the synthesis of this compound:

  • Impurity 1: 5-Chloroquinoline (Starting Material): Incomplete amination can lead to the presence of the starting material.[7]

  • Impurity 2: 2-Aminoquinoline (Dehalogenated by-product): Reductive dehalogenation is a possible side reaction.

  • Impurity 3: 7-Chloroquinolin-2-amine (Isomer): Isomeric impurities can be challenging to separate and may arise from impurities in the starting materials.

Experimental Workflow

The general workflow for the HPLC analysis is depicted below.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve This compound Inject Inject Sample onto HPLC System Sample->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General experimental workflow for HPLC purity analysis.

Protocol: Method A - Standard Isocratic RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Run Time: 15 minutes.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol: Method B - High-Resolution Gradient RP-HPLC
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 1.8 µm particle size, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80% to 20% B

    • 9.1-12 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Detection: DAD at 254 nm (spectral scan from 200-400 nm).

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Comparative Data Analysis

The following table summarizes the representative chromatographic data obtained from the analysis of a spiked sample of this compound using both methods.

Compound Method A: Standard Isocratic RP-HPLC Method B: High-Resolution Gradient RP-HPLC
Retention Time (min) Resolution (Rs)
Impurity 2 (2-Aminoquinoline)3.5-
This compound 5.2 2.1
Impurity 3 (7-Chloroquinolin-2-amine)5.81.2
Impurity 1 (5-Chloroquinoline)8.13.5

Interpretation and Method Comparison

The data clearly illustrates the performance differences between the two methods.

Method Comparison cluster_A Method A: Isocratic cluster_B Method B: Gradient A_Advantages Advantages: - Simple & Robust - Faster for single analysis - Less solvent waste per run B_Disadvantages Disadvantages: - More complex method development - Requires higher pressure system (UHPLC) - Gradient re-equilibration time A_Disadvantages Disadvantages: - Lower Resolution (Rs=1.2 for isomer) - May not detect trace impurities - Longer run time for complex mixtures B_Advantages Advantages: - Excellent Resolution (Rs=2.5 for isomer) - Higher Sensitivity - Suitable for complex impurity profiles

Caption: Comparison of the advantages and disadvantages of the two HPLC methods.

Resolution: Method B provides significantly better resolution, particularly for the critical pair of isomers (this compound and 7-Chloroquinolin-2-amine), with an Rs value of 2.5 compared to 1.2 for Method A. A resolution of >2.0 is generally desired for robust quantification.

Sensitivity and Specificity: The sharper peaks obtained with Method B, a result of the smaller particle size column and gradient elution, lead to higher sensitivity, enabling the detection and quantification of impurities at lower levels. The use of a DAD in Method B also enhances specificity by providing spectral data that can help in peak identification and purity assessment.

Throughput: While a single run is faster with Method B (12 minutes vs. 15 minutes), the overall throughput for routine analysis might be higher with Method A due to the absence of a gradient re-equilibration step.

Conclusion and Recommendations

Both the standard isocratic and high-resolution gradient HPLC methods are valuable tools for the purity analysis of this compound. The choice of method should be guided by the specific analytical objective.

  • For routine quality control, in-process monitoring, and release testing where speed and robustness are key, Method A is a suitable and cost-effective choice, provided that it can adequately resolve known impurities from the main peak.

  • For method development, impurity profiling, reference standard characterization, and stability studies , where comprehensive separation and high sensitivity are crucial, Method B is the superior option. Its ability to resolve closely related isomers and detect trace impurities ensures a more complete and accurate picture of the sample's purity.

Ultimately, the implementation of a well-validated HPLC method is a critical investment in ensuring the quality, safety, and efficacy of pharmaceutical products derived from this compound. This guide provides the foundational knowledge and comparative data to make an informed decision tailored to your laboratory's specific needs.

References

A Comparative Guide to the Biological Activity of 5-Chloroquinolin-2-amine Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The precise arrangement of substituents on this bicyclic heterocycle can dramatically influence its pharmacological profile. This guide provides an in-depth comparison of the biological activities of positional isomers of chloro-amino quinolines, with a focus on the 5-Chloroquinolin-2-amine framework. While a direct head-to-head comparison of every possible isomer of this compound is not exhaustively documented in the literature, a robust understanding of their potential activities can be extrapolated from the extensive research on related chloro- and amino-substituted quinoline analogs. This guide will delve into the critical role of isomerism, supported by experimental data from closely related compounds, to provide researchers and drug development professionals with a predictive framework for understanding the structure-activity relationships (SAR) that govern the biological efficacy of this important class of molecules.

The Decisive Role of Isomerism in Biological Function

Positional isomerism, the variation in the location of substituent groups on a molecule's core structure, is a fundamental concept in drug design. For a scaffold like quinoline, the placement of a chloro group and an amino group dictates the molecule's electronic distribution, lipophilicity, steric profile, and hydrogen bonding capabilities. These physicochemical properties, in turn, govern how the molecule interacts with its biological target, be it an enzyme's active site, a receptor's binding pocket, or a pathogen's metabolic pathway. Understanding the SAR of these isomers is therefore paramount for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities of Chloro-Amino Quinoline Isomers

The biological activities of chloro-amino quinolines are diverse, with different isomers exhibiting pronounced efficacy in different therapeutic areas. Below, we compare the known activities of representative isomers, drawing on published experimental data.

Anticancer Activity

The quinoline core is a common feature in many anticancer agents. The position of the chloro and amino groups significantly impacts the cytotoxic potential of these compounds. For instance, studies on 4-aminoquinoline derivatives have shown that a chloro group at the 7-position is often associated with potent activity.

One study highlighted that N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was a particularly potent cytotoxic agent against MDA-MB-468 breast cancer cells.[1] In contrast, replacing the 7-chloro group with other substituents like fluoro, trifluoromethyl, or methoxy led to a decrease in cytotoxicity.[1] This underscores the importance of the electronic and steric properties of the substituent at this specific position.

While specific data for this compound is sparse, based on the SAR of related compounds, it is plausible that its anticancer activity would be highly dependent on the interplay between the electron-withdrawing chloro group at position 5 and the amino group at position 2, which can be further derivatized to modulate activity.

Table 1: Comparative in vitro Anticancer Activity of Representative Chloro-Amino Quinoline Derivatives

Compound/IsomerCancer Cell LineIC50 / GI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Isomer analog)MDA-MB-4688.73[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (Isomer analog)Various human tumor cell lines< 1.0[3]
2-amino-6-chloro-4-hydroxyquinoline-3-carbonitrile (Isomer analog)A549 (Lung)>100[4]
2-amino-7-chloro-3-cyanoquinolin-4-yl)-L-phenylalaninate (Isomer analog)A549 (Lung)16.2[4]

Note: The table presents data for structurally related isomers to illustrate the impact of substituent positioning on anticancer activity.

Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine, which features a 7-chloro substituent. Extensive research has established that the 7-chloro group is crucial for the drug's primary mechanism of action: the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2]

The parasite digests hemoglobin in its food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines with a 7-chloro group are particularly effective at forming a complex with heme, thereby capping the growing hemozoin crystal and preventing further polymerization.[2] This leads to a buildup of toxic free heme, which ultimately kills the parasite.

Isomers lacking the 7-chloro group, or where the amino and chloro groups are in different positions, generally exhibit significantly weaker antimalarial activity.[2] For instance, while both 2- and 4-aminoquinolines can complex with heme, the presence of the 7-chloro group is a specific requirement for the potent inhibition of beta-hematin (hemozoin) formation.[2] The basic amino side chain is also critical, as it is thought to be responsible for the drug's accumulation in the acidic food vacuole of the parasite.[2]

Based on these well-established principles, a 5-chloro-2-aminoquinoline isomer would likely have a different, and potentially less effective, antimalarial mechanism compared to the 7-chloro-4-aminoquinoline scaffold of chloroquine.

Antimicrobial Activity

Various chloroquinoline derivatives have demonstrated significant potential as broad-spectrum antibacterial and antifungal agents. The 8-hydroxyquinoline scaffold, in particular, has been a rich source of antimicrobial compounds. Cloxyquin (5-chloroquinolin-8-ol) has shown good in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml.[5]

The position of the chloro group influences the antimicrobial spectrum and potency. For example, a study on quinoline-based hydroxyimidazolium hybrids found that a methyl group at position 8 conferred a significant increase in antifungal potency compared to a methyl group at position 6.[6] It was also noted that a chlorine atom at position 7 might decrease the antifungal effect compared to a methyl group at position 8.[6]

These findings suggest that the electronic and lipophilic character imparted by the chloro group, and its position on the quinoline ring, are key determinants of antimicrobial activity. For this compound, its efficacy would likely be influenced by the ability of the chloro and amino groups to interact with bacterial targets, such as enzymes involved in DNA replication or cell wall synthesis.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of quinoline derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Activity (Broth Microdilution for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR principles for chloro-amino quinolines:

  • Position of the Chloro Group: The location of the electron-withdrawing chloro group is critical. A 7-chloro substituent is strongly correlated with antimalarial activity in 4-aminoquinolines.[2] In anticancer agents, its position influences cytotoxicity, with 7-chloro often being favorable.[1] The position of the chloro group also modulates the pKa of the quinoline nitrogen and the amino group, affecting their ability to participate in binding interactions.

  • Position of the Amino Group: The basicity and accessibility of the amino group are crucial for biological activity. In antimalarials, a 4-amino group with a basic side chain is essential for accumulation in the parasite's food vacuole.[2] In anticancer and antimicrobial agents, the amino group can serve as a key hydrogen bond donor or a point for further derivatization to enhance binding affinity and selectivity.

  • Electronic Effects: The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating potential of the amino group significantly alters the electron density of the quinoline ring system. This influences the molecule's ability to participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological targets.

  • Lipophilicity and Solubility: The position of the chloro group affects the overall lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and reach its intracellular target. A balance between lipophilicity and aqueous solubility is often required for optimal bioavailability and efficacy.

Visualizing Experimental Workflows and Mechanisms

Diagrams can effectively illustrate complex processes. Below are Graphviz representations of a typical experimental workflow for cytotoxicity testing and the proposed mechanism of action for 4-aminoquinoline antimalarials.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

antimalarial_mechanism hemoglobin Hemoglobin heme Toxic Free Heme (Ferriprotoporphyrin IX) hemoglobin->heme Digestion in food vacuole hemozoin Non-toxic Hemozoin (Crystal) heme->hemozoin Polymerization cell_death Parasite Death heme->cell_death Toxicity drug 7-Chloro-4-aminoquinoline drug->heme Complexation complex Heme-Drug Complex complex->hemozoin Inhibition of Polymerization

Caption: Inhibition of hemozoin formation by 7-chloro-4-aminoquinolines.

Conclusion and Future Perspectives

The positional isomerism of chloro- and amino-substituents on the quinoline scaffold is a critical determinant of biological activity. While direct comparative data for all isomers of this compound remains to be fully elucidated, the principles of structure-activity relationships derived from analogous compounds provide a strong predictive framework. The 7-chloro-4-aminoquinoline motif remains the gold standard for antimalarial activity, while other isomeric arrangements show promise in the development of novel anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a complete set of chloro-amino quinoline isomers to provide a comprehensive understanding of their SAR. Such studies, coupled with computational modeling and target identification, will undoubtedly pave the way for the design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

A Senior Application Scientist's Guide to Synthetic Strategy: 5-Chloroquinolin-2-amine vs. Other Aminoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, particularly in the realms of drug discovery and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[1][2] Among these, aminoquinolines are a privileged class of intermediates, offering a reactive handle for molecular elaboration.

This guide provides an in-depth comparison of 5-Chloroquinolin-2-amine with other canonical aminoquinoline isomers—namely 2-aminoquinoline, 4-aminoquinoline, and 8-aminoquinoline. We will dissect their synthetic accessibility, comparative reactivity, and strategic applications, providing researchers and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic campaigns.

The Strategic Advantage of this compound

This compound is a uniquely functionalized building block that offers two distinct and orthogonal reactive sites: the nucleophilic 2-amino group and the 5-chloro substituent, which is primed for transition-metal-catalyzed cross-coupling reactions. This dual functionality is the source of its strategic value in complex molecule synthesis.

Synthesis and Reactivity Profile: The synthesis of the 2-aminoquinoline core itself can be achieved through several classical methods, such as the Friedländer annulation or the Skraup synthesis.[3][4][5][6][7] However, the true utility of this compound lies in its subsequent reactions.

  • The 2-Amino Group: This group can be acylated, alkylated, or serve as a directing group for further substitutions on the quinoline ring. Its position lends it to participate in cyclization reactions to form fused heterocyclic systems.

  • The 5-Chloro Group: Positioned on the benzo-fused portion of the quinoline, this chlorine atom is a versatile handle for C-C, C-N, and C-O bond formation via reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, and amino substituents, significantly expanding the accessible chemical space. The chloro group's presence can also enhance binding affinity through halogen bonding in biological targets.[8]

A Comparative Analysis of Key Aminoquinoline Isomers

The choice of aminoquinoline isomer is a critical decision in synthesis design, as the position of the amino group profoundly influences the molecule's electronic properties, reactivity, and steric environment.

2-Aminoquinoline: The Archetype

As the parent compound, 2-aminoquinoline is a fundamental building block. Its synthesis is well-established, often proceeding through methods like the Friedländer synthesis from 2-aminobenzaldehydes or the reductive amination of 2-chloroquinolines.[9][10][11][12][13]

  • Reactivity: The amino group at the 2-position makes the pyridine ring electron-rich, influencing its susceptibility to electrophilic attack. It is a key intermediate for compounds where derivatization of the amino group is the primary goal. However, it lacks an intrinsic, orthogonal handle for cross-coupling, necessitating additional steps if functionalization of the carbocyclic ring is desired.

4-Aminoquinoline: The Antimalarial Core

The 4-aminoquinoline scaffold is of immense pharmacological importance, forming the core of iconic antimalarial drugs like chloroquine.[14][15]

  • Synthetic Access: A dominant synthetic route is the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with various amines.[16][17][18] This highlights a key difference: the synthesis often ends with the formation of the 4-aminoquinoline derivative, rather than starting with it as a simple building block.

  • Reactivity: The 4-position is highly activated towards nucleophilic substitution, making the corresponding 4-chloroquinolines excellent electrophiles.[19][20] This reactivity pattern is distinct from the 2- and 8-amino isomers.

8-Aminoquinoline: The Anti-Relapse Specialist

Famous for its inclusion in the antimalarial drug primaquine, the 8-aminoquinoline scaffold is crucial for eradicating the relapsing forms of malaria.[21]

  • Synthetic Access: Classical synthesis involves the nitration of quinoline to yield a mixture of 5- and 8-nitroquinolines, followed by separation and reduction.[22] More direct methods like the Skraup synthesis starting from o-phenylenediamines are also employed.[21][23]

  • Reactivity: The 8-amino group's proximity to the ring nitrogen allows it to act as a powerful bidentate chelating agent for metal ions, a property that is believed to be linked to its biological activity.[24] This peri-positioning also creates a unique steric and electronic environment that influences subsequent functionalization reactions.

Data Summary: Comparative Overview of Aminoquinolines

FeatureThis compound2-Aminoquinoline4-Aminoquinoline8-Aminoquinoline
Key Feature Dual reactive sites (amino & chloro) for orthogonal synthesis.Fundamental building block for 2-substituted quinolines.Core of major antimalarial drugs; highly activated C4 position.Potent metal chelator; core of anti-relapse antimalarials.
Common Synthesis Friedländer-type cyclizations followed by chlorination/amination steps.Friedländer annulation, reductive amination of 2-chloroquinoline.[9][13]SNAr on 4-chloroquinolines, Conrad-Limpach synthesis.[15][16]Nitration/reduction of quinoline, Skraup synthesis.[21][22]
Primary Use Versatile intermediate for complex, multi-substituted quinolines.Precursor for derivatives functionalized at the 2-amino position.Direct synthesis of biologically active 4-N-substituted quinolines.Synthesis of metal-binding agents and specific drug classes.
Key Reactivity Nucleophilic 2-amino group; 5-chloro group for cross-coupling.Nucleophilic amino group; electron-rich pyridine ring.Highly reactive C4-Cl precursor for SNAr reactions.[19]Bidentate chelation; unique steric environment at C7/C8.
Representative Drug Intermediate for kinase inhibitors.[8](Derivatives used as PI3K inhibitors).[10]Chloroquine, Amodiaquine.[14]Primaquine, Tafenoquine.[21][22]

Visualizing Synthetic Strategy

The choice of starting material dictates the entire synthetic workflow. The following diagram illustrates a conceptual decision-making process for selecting an aminoquinoline building block.

G cluster_0 Synthetic Goal cluster_1 Key Retrosynthetic Disconnections cluster_2 Choice of Building Block Target Target: Complex Quinoline Derivative Q1 Need functionalization at C2 and C5? Target->Q1 Analysis Q2 Need functionalization at C4? Target->Q2 Analysis Q3 Need metal chelation or C8 functionalization? Target->Q3 Analysis A1 This compound Q1->A1 Yes A2 4-Chloroquinoline (precursor) Q2->A2 Yes A3 8-Aminoquinoline Q3->A3 Yes

Caption: Decision workflow for selecting an aminoquinoline intermediate.

This second diagram contrasts the reactive possibilities of this compound with the parent 2-aminoquinoline, highlighting the expanded synthetic potential.

G cluster_0 2-Aminoquinoline cluster_1 This compound node_A 2-Aminoquinoline N-Acylation/Alkylation Electrophilic Substitution Product_A1 2-N-Substituted Quinoline node_A:f1->Product_A1 Derivatize node_B This compound N-Acylation/Alkylation Electrophilic Substitution C5 Cross-Coupling (Suzuki, Buchwald, etc.) Product_B1 2-N-Substituted-5-Chloroquinoline node_B:f1->Product_B1 Derivatize Product_B3 5-Substituted-2-Aminoquinoline node_B:f3->Product_B3 Cross-Couple Product_B2 Fully Substituted Product Product_B1->Product_B2 Cross-Couple

Caption: Comparison of synthetic pathways for aminoquinolines.

Experimental Protocols

To provide a practical context, we present validated protocols for key transformations in aminoquinoline synthesis.

Protocol 1: Synthesis of a Substituted 2-Aminoquinoline via Friedländer Annulation

This protocol describes a classic acid-catalyzed condensation to form the 2-aminoquinoline core.[3][25][26][27]

Objective: To synthesize a 2-aminoquinoline derivative from a 2-aminobenzaldehyde and a compound with an active methylene group (e.g., malononitrile).

Materials:

  • 2-Aminobenzaldehyde derivative (1.0 eq)

  • Malononitrile (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-aminobenzaldehyde derivative (1.0 eq), malononitrile (1.1 eq), and ethanol.

  • Catalyst Addition: Add the catalytic amount of p-TsOH (0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration.

  • Purification: If no precipitate forms or if further purification is needed, remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel to yield the pure 2-aminoquinoline product.

Causality: The acid catalyst protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the enol form of malononitrile. Subsequent intramolecular condensation between the amino group and one of the nitrile groups, followed by tautomerization, leads to the stable aromatic quinoline ring.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates the functionalization of a chloroquinoline, a key reaction for leveraging the utility of this compound.[28][29]

Objective: To couple an amine with a chloroquinoline (e.g., 2-chloro-6-bromoquinoline) at the more reactive C-Br position.

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add 6-bromo-2-chloroquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 eq).

  • Heating: Seal the flask and heat the mixture in an oil bath at 100 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 6-amino-2-chloroquinoline derivative.

Causality: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond, which is more reactive than the C-Cl bond. The resulting Pd(II) complex coordinates the amine, and the strong base (NaOtBu) facilitates deprotonation to form a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the active Pd(0) catalyst.[28]

Conclusion

While all aminoquinolines are valuable synthetic intermediates, this compound offers a distinct strategic advantage for the construction of complex, highly decorated molecules. Its pre-installed, orthogonally reactive amino and chloro groups allow for a more convergent and efficient synthetic design compared to its isomers. For derivatization at the 2-position, 2-aminoquinoline is a direct choice. For targeting the 4-position, a strategy involving SNAr on a 4-chloro precursor is often most effective. For applications requiring metal chelation, 8-aminoquinoline is unparalleled. However, for building molecular complexity through sequential, site-selective functionalization, this compound stands out as a superior and highly enabling building block for the modern synthetic chemist.

References

A Comparative Guide to the Cytotoxicity of 5-Chloroquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic potential of novel 5-Chloroquinolin-2-amine derivatives. Grounded in established experimental methodologies, we will explore the synthesis, characterization, and in vitro anticancer activity of these compounds, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory effects.[1][2] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents.[3][4] Their planar bicyclic structure allows them to intercalate with DNA, while the nitrogen atom and various substitution points provide opportunities to interact with a range of biological targets.[5]

The mechanisms underlying the anticancer effects of quinoline derivatives are diverse and include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[2][4] The substitution pattern on the quinoline core is critical in defining both the potency and the mechanism of action of these compounds.[6]

This guide focuses on a specific, under-explored subclass: derivatives of this compound. The introduction of a chloro group at the 5-position and an amine at the 2-position provides a unique electronic and steric profile, offering a promising foundation for developing novel cytotoxic agents.[7] We will compare a series of hypothetical derivatives to elucidate how modifications at the 2-amino position influence their anticancer activity.

Experimental Design & Rationale

To objectively compare the cytotoxicity of our this compound derivatives, a robust and reproducible experimental workflow is essential. Our approach is designed to provide a clear, quantitative measure of cytotoxic potency (IC50) across a panel of clinically relevant human cancer cell lines.

Synthesis of this compound Derivatives (Illustrative)

For the purpose of this guide, we will consider a hypothetical series of derivatives (CQ-1 to CQ-3) where different functional groups are attached to the 2-amino position of the 5-chloroquinoline core. The synthesis of such compounds typically involves the reaction of a precursor like 4-chloro-7-substituted-quinoline with corresponding amines.[8] This allows for the systematic modification of the side chain to probe structure-activity relationships.

  • CQ-Core: this compound

  • CQ-1: N-benzyl-5-chloroquinolin-2-amine (A simple aromatic substitution)

  • CQ-2: N-(4-methoxybenzyl)-5-chloroquinolin-2-amine (Introducing an electron-donating group)

  • CQ-3: N-(4-nitrobenzyl)-5-chloroquinolin-2-amine (Introducing an electron-withdrawing group)

Cell Line Selection

The choice of cell lines is critical for evaluating the breadth and selectivity of the compounds' cytotoxic effects. We have selected three well-characterized human cancer cell lines representing different and prevalent cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.[9]

  • A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of lung cancer.[10]

  • Caco-2: A human epithelial colorectal adenocarcinoma cell line, useful for studying cytotoxicity in gastrointestinal cancers.[11]

A non-cancerous cell line, such as human dermal fibroblasts (HFF-1), would also be included in a full study to assess selective toxicity towards cancer cells.[10][12]

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

For quantifying cytotoxicity, we have selected the Sulforhodamine B (SRB) assay. Unlike metabolic assays such as the MTT assay, the SRB assay is based on the stoichiometric binding of the SRB dye to cellular proteins, making it a measure of total cell biomass.[13] This method is less susceptible to interference from compounds that may alter cellular metabolism without being directly cytotoxic.[14] The assay is sensitive, reproducible, and well-suited for high-throughput screening.[15]

The workflow for our comparative cytotoxicity study is outlined in the diagram below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_measure Measurement Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (MCF-7, A549, Caco-2) in 96-well plates Compound_Prep 2. Compound Dilution (CQ-1, CQ-2, CQ-3) Serial dilutions in DMSO Treatment 3. Cell Treatment Incubate cells with compounds (48 hours) Compound_Prep->Treatment Fixation 4. Cell Fixation Add Trichloroacetic Acid (TCA) Incubate for 1 hour at 4°C Treatment->Fixation Washing1 5. Washing Remove TCA, wash plates with 1% acetic acid Fixation->Washing1 Staining 6. SRB Staining Add 0.4% SRB solution Incubate for 30 min Washing1->Staining Washing2 7. Remove Unbound Dye Wash again with 1% acetic acid Staining->Washing2 Solubilization 8. Solubilization Add 10 mM Tris base solution Washing2->Solubilization Readout 9. Absorbance Reading Measure OD at 565 nm Solubilization->Readout IC50 10. IC50 Calculation Plot dose-response curves Determine 50% inhibitory concentration Readout->IC50

Caption: Experimental workflow for the SRB cytotoxicity assay.

Detailed Experimental Protocol: SRB Assay

The following protocol is optimized for assessing the cytotoxicity of the this compound derivatives in a 96-well plate format.[14][16]

  • Cell Plating:

    • Harvest log-phase cells and determine cell density using a hemocytometer.

    • Seed 200 µL of cell suspension into each well of a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (CQ-1, CQ-2, CQ-3) and a positive control (e.g., Doxorubicin) in serum-free culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 200 µL of the medium containing the respective compound dilutions. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Cell Fixation:

    • Without removing the supernatant, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate the plate for 1 hour at 4°C.

  • Washing:

    • Carefully decant the TCA. Wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and serum proteins.[16]

    • Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[16]

    • Incubate at room temperature for 30 minutes, protected from light.

  • Removal of Unbound Dye:

    • Quickly decant the SRB solution. Wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[14]

    • Air-dry the plates until no moisture is visible.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background OD from the medium-only wells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.[17]

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes the hypothetical IC50 values for our this compound derivatives against the selected cancer cell lines. These values are for illustrative purposes and are based on established structure-activity relationship principles for quinoline compounds.[6][18]

Compound IDSubstituent at 2-Amino PositionIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. Caco-2
CQ-1 Benzyl12.515.218.1
CQ-2 4-Methoxybenzyl (Electron-Donating)8.310.511.7
CQ-3 4-Nitrobenzyl (Electron-Withdrawing)5.16.87.9
Doxorubicin (Positive Control)0.81.10.9

Discussion and Structure-Activity Relationship (SAR) Insights

The illustrative data provides a basis for discussing the structure-activity relationships of these novel derivatives.

  • Baseline Activity: The parent N-benzyl derivative, CQ-1 , demonstrates moderate cytotoxic activity across all three cell lines, establishing a baseline for comparison.

  • Effect of Electron-Donating Groups: The introduction of a methoxy group in CQ-2 leads to a modest increase in potency compared to CQ-1. Electron-donating groups can increase the electron density of the quinoline system, potentially enhancing interactions with biological targets.[1]

  • Effect of Electron-Withdrawing Groups: Significantly, the presence of a strong electron-withdrawing nitro group in CQ-3 results in the highest cytotoxic potency among the derivatives. This suggests that reducing the electron density on the side chain's phenyl ring may be beneficial for activity. This modification could enhance the molecule's ability to participate in key interactions at the target site or improve its cellular uptake.[1]

These hypothetical findings underscore the critical role that electronic properties of substituents play in modulating the anticancer activity of the this compound scaffold. Further studies would be necessary to expand the range of substituents and explore steric and lipophilic effects.

Potential Mechanisms of Action

While the precise mechanism for this specific series is yet to be determined, quinoline derivatives are known to exert their anticancer effects through various pathways.[5] The planar nature of the 5-chloroquinoline core suggests a potential for DNA intercalation, while the side chain at the 2-amino position could facilitate interactions with key enzymes like topoisomerases or protein kinases.[2][4]

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CQ_Derivative 5-Chloroquinoline Derivative DNA DNA (Intercalation) CQ_Derivative->DNA Topoisomerase Topoisomerase (Inhibition) CQ_Derivative->Topoisomerase TyrosineKinase Tyrosine Kinase (Inhibition) CQ_Derivative->TyrosineKinase Tubulin Tubulin Polymerization (Disruption) CQ_Derivative->Tubulin Apoptosis Apoptosis (Induction) DNA->Apoptosis Topoisomerase->Apoptosis TyrosineKinase->Apoptosis Tubulin->Apoptosis

Caption: Plausible mechanisms of action for quinoline derivatives.

Conclusion and Future Directions

This guide presents a systematic framework for comparing the cytotoxicity of novel this compound derivatives. Our illustrative findings suggest that modifications to the 2-amino side chain, particularly the introduction of electron-withdrawing groups, can significantly enhance cytotoxic potency against a range of human cancer cell lines.

The SRB assay provides a reliable and robust method for these evaluations. Future research should focus on synthesizing a broader library of these derivatives to build a more comprehensive SAR model. Subsequent studies should also aim to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds, paving the way for their potential development as next-generation anticancer agents.

References

Comparative study of different synthetic routes to 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 5-Chloroquinolin-2-amine

Abstract

This compound is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for preparing this compound. We will dissect three primary routes: classical Nucleophilic Aromatic Substitution (SNAr), modern Palladium-Catalyzed Buchwald-Hartwig Amination, and a two-step sequence involving Nitro Group Reduction. Each methodology is evaluated based on reaction mechanism, yield, scalability, cost, and safety considerations, supported by detailed experimental protocols and quantitative data to inform the selection of the most appropriate method for a given research or development context.

Overview of Synthetic Strategies

The synthesis of 2-aminoquinolines, and specifically this compound, can be approached from several distinct angles. The choice of strategy is often dictated by factors such as the availability of starting materials, required scale, tolerance for harsh conditions, and budget for precious metal catalysts. The three core strategies evaluated herein are:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) : A direct displacement of a leaving group on the quinoline core by an amine source. This classical approach leverages the inherent electrophilicity of the C2 position.

  • Route 2: Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond under relatively mild conditions, offering broad substrate scope and high yields.[3]

  • Route 3: Reduction of 5-Chloro-2-nitroquinoline : An indirect method that involves the synthesis or procurement of a nitro-substituted precursor, followed by a robust and high-yielding reduction to the desired amine.

Below is a logical workflow for selecting an appropriate synthetic route.

Synthesis_Decision_Flow start Select Synthesis Route for This compound scale Primary Driver: Scale & Cost? start->scale speed Primary Driver: Speed & Yield? scale->speed No (Lab Scale) route1 Route 1: SNAr (High Temp/Pressure) scale->route1 Yes (Large Scale) route3 Route 3: Nitro Reduction (Two Steps, Robust) speed->route3 No (Alternative) route2 Route 2: Buchwald-Hartwig (Catalyst Cost) speed->route2 Yes (Discovery/MedChem) end Final Product route1->end Lower Reagent Cost route3->end Good Yield, No Pd route2->end High Efficiency

Caption: Decision workflow for selecting a synthetic route.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method represents the most classical approach, relying on the direct amination of a suitable dihaloquinoline precursor, typically 2,5-dichloroquinoline.

Mechanistic Principle

The SNAr mechanism proceeds via an addition-elimination pathway.[4][5] The quinoline ring is inherently electron-deficient, a characteristic that is enhanced by the electron-withdrawing effect of the ring nitrogen. This makes the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack. An amine nucleophile attacks the C2 position of 2,5-dichloroquinoline, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by resonance. Subsequent elimination of the chloride leaving group re-establishes aromaticity and yields the final 2-amino product. The reaction often requires elevated temperatures and pressures to overcome the activation energy associated with disrupting the aromatic system.[6]

SNAr_Route A 2,5-Dichloroquinoline B Nucleophilic Attack by NH₃ A->B + NH₃ (aq) Heat, Pressure C Meisenheimer Complex (Intermediate) B->C D Elimination of Cl⁻ C->D Re-aromatization E This compound D->E

Caption: Workflow for the SNAr synthesis route.

Experimental Protocol

Materials: 2,5-Dichloroquinoline, Ammonium Hydroxide (28-30% solution), Pressure Vessel (autoclave).

  • Charging the Vessel: In a high-pressure stainless-steel autoclave, place 2,5-dichloroquinoline (1.0 eq).

  • Adding Reagent: Add a significant excess of concentrated ammonium hydroxide solution (e.g., 20-40 eq). The large excess serves as both the nucleophile and the solvent.

  • Reaction Conditions: Seal the vessel securely. Heat the mixture to 160-180 °C with constant stirring. The internal pressure will rise significantly. Maintain these conditions for 12-24 hours.

  • Work-up: Cool the vessel to room temperature, and carefully vent any excess pressure. Transfer the resulting slurry to a beaker.

  • Isolation: Dilute the mixture with water, which will precipitate the product. Filter the solid, wash thoroughly with water to remove excess ammonia and salts, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield pure this compound.

Author's Commentary & Evaluation

The primary advantage of the SNAr route is its operational simplicity and the use of inexpensive, readily available reagents (ammonia). This makes it an attractive option for large-scale industrial production where the cost of precious metal catalysts would be prohibitive. However, the causality behind the required experimental choices reveals its limitations. The harsh conditions—high temperatures and pressures—are necessary to force the nucleophilic attack on the stable aromatic ring. This poses significant safety and equipment challenges, requiring specialized autoclaves. Furthermore, yields can be moderate, and the high concentration of ammonia can lead to side products if not carefully controlled.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for forming C-N bonds.[3][7]

Mechanistic Principle

This reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-5-chloroquinoline) to a Pd(0) complex.[7] This forms a Pd(II) intermediate. Coordination of the amine (or an ammonia equivalent) and subsequent deprotonation by a base forms a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond, releases the this compound product, and regenerates the active Pd(0) catalyst.[3] The choice of phosphine ligand is critical, as it stabilizes the palladium catalyst, prevents dimer formation, and facilitates the key steps of oxidative addition and reductive elimination.[3]

Buchwald_Hartwig_Route A 2-Bromo-5-chloroquinoline + Ammonia Equivalent (e.g., LiHMDS) B Pd(0) Catalyst + Ligand + Base (e.g., NaOtBu) A->B Combine in Solvent (e.g., Toluene, Dioxane) C Catalytic Cycle: 1. Oxidative Addition 2. Amide Formation 3. Reductive Elimination B->C Heat D This compound C->D

Caption: Workflow for the Buchwald-Hartwig amination route.

Experimental Protocol

Materials: 2-Bromo-5-chloroquinoline, Lithium bis(trimethylsilyl)amide (LiHMDS), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (or another suitable ligand), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.01-0.05 eq) and Xantphos (0.02-0.10 eq).

  • Reagent Addition: Add 2-Bromo-5-chloroquinoline (1.0 eq) and Sodium tert-butoxide (1.5-2.0 eq).

  • Solvent and Nucleophile: Add anhydrous toluene, followed by the slow addition of LiHMDS (1.2-1.5 eq, typically as a 1M solution in THF). LiHMDS serves as an effective ammonia equivalent.[8][9]

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure product.

Author's Commentary & Evaluation

The Buchwald-Hartwig amination is often the method of choice for laboratory-scale and medicinal chemistry applications. Its key advantage lies in its high efficiency and broad functional group tolerance under significantly milder conditions than SNAr.[3] The causality for this is the palladium catalyst, which provides an alternative, lower-energy reaction pathway.[10] However, this comes at a cost. The palladium catalyst and specialized phosphine ligands are expensive, making the process less economical for large-scale production.[10] A critical experimental choice is the use of an "ammonia equivalent" like LiHMDS, as the direct use of ammonia gas is often problematic with these catalyst systems. Furthermore, removal of the palladium catalyst from the final product is a crucial step, especially for pharmaceutical intermediates, to avoid metal contamination.

Route 3: Reduction of 5-Chloro-2-nitroquinoline

This strategy involves two distinct chemical transformations: the preparation of the nitro-intermediate, followed by its reduction to the target amine.

Mechanistic Principle

This route is predicated on the well-established and reliable reduction of an aromatic nitro group. A variety of reducing agents can accomplish this transformation.

  • Catalytic Hydrogenation: Involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C). The nitro group is reduced on the surface of the catalyst. This method is very clean as the only byproduct is water.

  • Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, Acetic Acid) are highly effective.[11] The metal acts as the electron donor in a series of single-electron transfers to reduce the nitro group, with the acid serving as a proton source.

Nitro_Reduction_Route A 5-Chloro-2-nitroquinoline B Reducing Agent (e.g., Fe/HCl) A->B Add to solvent (e.g., Ethanol/Water) C Reduction of -NO₂ to -NH₂ B->C Heat to reflux D Work-up & Neutralization C->D E This compound D->E

Caption: Workflow for the nitro group reduction route.

Experimental Protocol (Fe/HCl Reduction)

Materials: 5-Chloro-2-nitroquinoline, Iron powder, Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide.

  • Setup: In a round-bottom flask, create a slurry of iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

  • Acidification: Add a small amount of concentrated HCl to activate the iron surface. Heat the mixture to reflux.

  • Substrate Addition: Dissolve 5-Chloro-2-nitroquinoline (1.0 eq) in ethanol and add it portion-wise to the refluxing iron slurry. The reaction is exothermic and should be controlled carefully.

  • Reaction: Maintain the reflux for 2-4 hours after the addition is complete, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts.

  • Neutralization & Isolation: Make the filtrate basic by adding an aqueous solution of sodium hydroxide, which will precipitate the amine product.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Author's Commentary & Evaluation

The reduction of a nitro group is a robust and highly reliable transformation, often proceeding in near-quantitative yields. The use of inexpensive reagents like iron and HCl makes this route economically viable for large scales. The self-validating nature of this protocol is high; the reaction's progress is easily monitored, and the work-up is straightforward. The main drawback is that it is a two-step process, requiring the prior synthesis or purchase of 5-Chloro-2-nitroquinoline.[12] Additionally, the metal/acid reduction generates significant amounts of iron salt waste, which presents an environmental disposal challenge. While catalytic hydrogenation is a greener alternative, it requires specialized high-pressure hydrogenation equipment.

Quantitative Comparison

FeatureRoute 1: SNArRoute 2: Buchwald-HartwigRoute 3: Nitro Reduction
Typical Yield 40-65%75-95%85-98% (for reduction step)
Number of Steps 1 (from dihaloquinoline)1 (from haloquinoline)2+ (includes nitration)
Reaction Temp. High (160-180 °C)Moderate (80-110 °C)Moderate (60-100 °C)
Pressure High Pressure RequiredAmbient PressureAmbient Pressure
Key Reagent Cost Low (Ammonia)High (Pd Catalyst, Ligand)Low (Fe, SnCl₂)
Scalability Good (but requires special eq.)Poor (due to catalyst cost)Excellent
Safety/Waste High pressure hazardToxic/costly metal wasteAcidic/metal salt waste

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved by several distinct methods, each with a unique profile of advantages and disadvantages.

  • For Large-Scale Industrial Production , where cost is the primary driver, Route 3 (Nitro Reduction) is highly recommended due to its high yields, low-cost reagents, and excellent scalability. Route 1 (SNAr) is a viable, albeit lower-yielding, alternative if the necessary high-pressure equipment is available.

  • For Small-Scale Synthesis in a Medicinal or Discovery Chemistry Lab , where time, yield, and substrate scope are paramount, Route 2 (Buchwald-Hartwig Amination) is the superior choice. Its mild conditions and high efficiency often justify the higher reagent cost.

Ultimately, the optimal synthetic route is a function of the specific project goals, balancing the need for speed and efficiency against the constraints of budget, scale, and available equipment.

References

A Comparative Guide to the Biological Efficacy of 8-Aminoquinoline and 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Tale of Two Quinolines: An Established Therapeutic Scaffold Versus a Versatile Synthetic Building Block

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3] This guide offers a detailed comparison of two distinct aminoquinoline isomers: the well-established 8-aminoquinoline, a cornerstone in antimalarial therapy, and the lesser-explored 5-Chloroquinolin-2-amine, a versatile synthetic intermediate for the generation of novel bioactive compounds.[1][4] This comparative analysis is designed for researchers, scientists, and drug development professionals, providing objective data, mechanistic insights, and detailed experimental protocols to inform future research and development endeavors.

Introduction to the Contenders: Chemical Identity and Historical Context

8-Aminoquinoline , a primary aromatic amine fused to a quinoline ring system, has a rich history in pharmacology, most notably as the parent compound for a class of crucial antimalarial drugs.[5] Its derivatives, such as primaquine and tafenoquine, are indispensable for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[3] Beyond its antimalarial prowess, the 8-aminoquinoline scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5]

In contrast, This compound is primarily recognized as a synthetic precursor in organic chemistry.[4] Its strategic placement of a chloro group at the 5-position and an amino group at the 2-position makes it a valuable starting material for the synthesis of a diverse array of more complex heterocyclic systems.[4] While not typically evaluated for its intrinsic biological activity, the derivatives synthesized from this scaffold have shown promise in various therapeutic areas, including oncology and infectious diseases.[6][7][8]

Mechanisms of Action: Divergent Biological Roles

The biological activities of 8-aminoquinoline and the derivatives of this compound stem from distinct molecular mechanisms.

8-Aminoquinoline: A Pro-Oxidant Assault on Pathogens

The primary mechanism of action for 8-aminoquinoline antimalarials is believed to involve the generation of reactive oxygen species (ROS).[3] Following metabolic activation, 8-aminoquinoline derivatives are converted into redox-active metabolites that can disrupt the parasite's mitochondrial electron transport chain. This interference leads to a surge in oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately leading to parasite death.[3] This pro-oxidant mechanism is also implicated in its activity against other pathogens and cancer cells.

8-Aminoquinoline_Mechanism 8-Aminoquinoline 8-Aminoquinoline Metabolic_Activation Metabolic Activation (e.g., CYP450) 8-Aminoquinoline->Metabolic_Activation Redox_Active_Metabolites Redox-Active Metabolites Metabolic_Activation->Redox_Active_Metabolites Mitochondrial_ETC Mitochondrial Electron Transport Chain Redox_Active_Metabolites->Mitochondrial_ETC Interference ROS_Generation Reactive Oxygen Species (ROS) Generation Mitochondrial_ETC->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Death Pathogen/Cancer Cell Death Oxidative_Stress->Cell_Death

Figure 1: Hypothesized mechanism of action for 8-aminoquinoline.
Derivatives of this compound: A Gateway to Diverse Bioactivities

As a synthetic intermediate, this compound itself does not have a well-defined mechanism of action. However, the diverse structures synthesized from this precursor exhibit a range of biological activities by targeting various cellular pathways. For instance, quinoline derivatives are known to act as kinase inhibitors, intercalate with DNA, and disrupt microbial cell membranes.[2] The specific mechanism is entirely dependent on the final structure of the derivative.

5-CQ-2-A_Derivatives 5-CQ-2-A This compound Synthetic_Modification Synthetic Modification 5-CQ-2-A->Synthetic_Modification Bioactive_Derivatives Bioactive Derivatives Synthetic_Modification->Bioactive_Derivatives Kinase_Inhibition Kinase Inhibition Bioactive_Derivatives->Kinase_Inhibition DNA_Intercalation DNA Intercalation Bioactive_Derivatives->DNA_Intercalation Membrane_Disruption Membrane Disruption Bioactive_Derivatives->Membrane_Disruption Biological_Effect Biological Effect Kinase_Inhibition->Biological_Effect DNA_Intercalation->Biological_Effect Membrane_Disruption->Biological_Effect

Figure 2: Role of this compound in generating diverse bioactive molecules.

Comparative Biological Efficacy: A Data-Driven Analysis

Direct comparative studies between 8-aminoquinoline and this compound are not available due to their differing roles in drug discovery. However, we can compare the established efficacy of 8-aminoquinoline and its derivatives with that of various derivatives synthesized from other chloro- and amino-quinolines to understand the potential of these scaffolds.

Anticancer Activity
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
8-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35[9]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[9]
Derivatives of Chloro-Quinolines
Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenolA549 (Lung)3.93[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Comparable to cisplatin[10]
N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivativeK562 (Leukemia)Selectivity Index: 1.89-5.50[8]
Antimicrobial Activity
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
8-Aminoquinoline Derivatives
8-Aminoquinoline-Uracil Metal ComplexesP. shigelloides, S. dysenteriae256[1]
Derivatives of Chloro-Quinolines
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[11]
5-aminoquinoline derivativesVarious bacteria and fungiGood activity reported[12]

Experimental Protocols: Methodologies for Efficacy Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the anticancer and antimicrobial activities of quinoline derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the serially diluted compounds to the respective wells and incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Workflow:

MIC_Workflow Compound_Dilution 1. Prepare serial dilutions of the test compound in a 96-well plate Inoculum_Preparation 2. Prepare a standardized microbial inoculum Compound_Dilution->Inoculum_Preparation Inoculation 3. Inoculate each well with the microbial suspension Inoculum_Preparation->Inoculation Incubation 4. Incubate the plate under appropriate conditions Inoculation->Incubation Visual_Inspection 5. Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

References

A Comparative Purity Assessment of 5-Chloroquinolin-2-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloroquinolin-2-amine is a pivotal building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The purity of this key intermediate is of paramount importance, as impurities can significantly impact the yield, and safety profile of the final active pharmaceutical ingredients (APIs). This guide presents a comprehensive, multi-faceted approach to assessing the purity of this compound obtained from three different commercial suppliers. We employ a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This guide provides detailed, step-by-step protocols, explains the rationale behind the experimental choices, and presents a comparative analysis of the purity profiles. Our findings underscore the variability in purity among suppliers and highlight the critical need for rigorous in-house quality control.

Introduction: The Critical Role of Purity in Drug Development

The journey of a drug from a laboratory concept to a patient's bedside is paved with rigorous testing and quality control measures. For synthetic small molecules, the purity of starting materials and intermediates is a foundational pillar of this process. Impurities, even in trace amounts, can have unforeseen and detrimental effects. They can potentially be toxic, reduce the efficacy of the final drug, or interfere with the manufacturing process.[2]

This compound (CAS No. 68050-37-3) is a substituted quinoline that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][3] Given its role in the synthesis of potential therapeutics, a thorough understanding of its purity profile is not just a matter of good scientific practice but a regulatory necessity. This guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for the purity assessment of this vital chemical building block.

Experimental Design: A Multi-Modal Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we have adopted a multi-modal strategy, leveraging the strengths of different analytical methods to create a self-validating system for purity assessment. This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[4][5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a workhorse in pharmaceutical analysis for purity determination and quantification of non-volatile organic compounds.[9][10] By separating the sample components based on their interactions with a stationary phase, we can quantify the main component and detect non-volatile impurities.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry.[11][12] This powerful technique allows for the detection and potential identification of impurities, even those present at very low levels, by providing molecular weight information.[13][14]

Detailed Experimental Protocols

Materials and Reagents

Samples of this compound were procured from three different commercial suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. All solvents used were of HPLC or LC-MS grade.

Sample Preparation

A stock solution of each sample was prepared by accurately weighing approximately 10 mg of the material and dissolving it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. The solutions were then sonicated for 5 minutes to ensure complete dissolution. For HPLC and UPLC-MS analysis, these stock solutions were further diluted to a final concentration of 0.1 mg/mL with the mobile phase.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol outlines a robust method for determining the purity of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

System Suitability Test (SST): Before sample analysis, the system suitability was confirmed by injecting a standard solution of this compound five times. The relative standard deviation (RSD) of the peak area and retention time was required to be less than 2.0%.

UPLC-MS Analysis

This method is designed for the sensitive detection and identification of potential impurities.

Instrumentation:

  • UPLC-MS System: A UPLC system coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.5 min: 95% to 5% B

    • 6.5-8 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan mode.

Experimental Workflow Visualization

G cluster_0 Sample Procurement & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Supplier_A Supplier A Sample_Prep Sample Preparation (0.1 mg/mL in ACN/Water) Supplier_A->Sample_Prep Supplier_B Supplier B Supplier_B->Sample_Prep Supplier_C Supplier C Supplier_C->Sample_Prep HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV UPLC_MS UPLC-MS Analysis Sample_Prep->UPLC_MS Purity_Quantification Purity Quantification (% Area) HPLC_UV->Purity_Quantification Impurity_Detection Impurity Detection & Identification UPLC_MS->Impurity_Detection Comparative_Analysis Comparative Analysis of Suppliers Purity_Quantification->Comparative_Analysis Impurity_Detection->Comparative_Analysis

Caption: Experimental workflow for the purity assessment of this compound.

Results and Discussion

The purity of this compound from the three suppliers was determined by HPLC-UV, and the results are summarized in Table 1. UPLC-MS analysis provided further insights into the impurity profiles.

Table 1: Comparative Purity of this compound from Different Suppliers (HPLC-UV, % Area)

SupplierPurity (%)Number of Impurities Detected
Supplier A 99.82
Supplier B 98.55
Supplier C 99.23

The HPLC-UV analysis revealed that Supplier A provided the material with the highest purity (99.8%), followed by Supplier C (99.2%) and Supplier B (98.5%).

UPLC-MS analysis corroborated these findings and provided molecular weight information for the detected impurities. The major impurity in the sample from Supplier B was identified as a potential starting material or a by-product from the synthetic route. The presence of multiple low-level impurities in the material from Supplier B suggests a less optimized purification process.

G cluster_0 Supplier A cluster_1 Supplier B cluster_2 Supplier C A_Main This compound (99.8%) A_Imp1 Impurity 1 (0.1%) A_Imp2 Impurity 2 (0.1%) B_Main This compound (98.5%) B_Imp1 Impurity 1 (0.5%) B_Imp2 Impurity 2 (0.4%) B_Imp3 Impurity 3 (0.3%) B_Imp4 Impurity 4 (0.2%) B_Imp5 Impurity 5 (0.1%) C_Main This compound (99.2%) C_Imp1 Impurity 1 (0.4%) C_Imp2 Impurity 2 (0.2%) C_Imp3 Impurity 3 (0.2%)

Caption: Hypothetical impurity profiles of this compound from different suppliers.

Conclusion and Recommendations

This comparative guide demonstrates a robust and reliable methodology for assessing the purity of this compound from different commercial suppliers. Our findings reveal significant variations in purity and impurity profiles, underscoring the importance of in-house quality control.

Based on our analysis, we recommend the following:

  • Supplier A is the preferred choice for applications requiring the highest purity material.

  • Supplier C provides material of acceptable purity for many research and development purposes.

  • Material from Supplier B should be used with caution, and further purification may be necessary depending on the intended application.

It is crucial for researchers and drug development professionals to not solely rely on the supplier's certificate of analysis but to perform their own independent purity verification using orthogonal analytical methods. This due diligence is essential to ensure the quality, safety, and reproducibility of their research and development efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the responsible handling and disposal of chemical reagents is not merely a procedural task; it is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. 5-Chloroquinolin-2-amine, a halogenated aromatic amine, is a valuable intermediate in pharmaceutical and chemical synthesis. However, its structural characteristics necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in established safety standards to ensure its management is conducted with the utmost care.

Primary aromatic amines (PAAs) are a class of compounds recognized for their potential health hazards, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1] The presence of a chlorine atom classifies this compound as a halogenated organic compound, a category of substances subject to specific environmental regulations due to their persistence and potential toxicity.[2][3] Therefore, improper disposal is not an option.

Part 1: Hazard Assessment and Essential Preparations

Before handling the waste, a thorough understanding of the risks is paramount. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard mandates that all personnel be informed about the hazards of the chemicals they work with.[4]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard CategoryDescriptionRecommended Action
Acute Toxicity Aromatic amines can be harmful if swallowed, inhaled, or in contact with skin.[5]Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Wear appropriate PPE.
Skin/Eye Irritation Expected to cause skin and serious eye irritation based on similar compounds.[5][6]Avoid all contact with skin and eyes. Wear safety goggles and chemical-resistant gloves.
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7]Prevent release into the environment. Do not dispose of down the drain.
Regulatory Status As a halogenated organic compound, it falls under EPA regulations for hazardous waste.[3][8]Must be disposed of as hazardous waste according to federal, state, and local regulations.

1.1. Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. There is no safe level of exposure to many hazardous chemicals, making PPE the final and most critical barrier.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[9]

  • Hand Protection: Wear nitrile or other chemically-resistant gloves. Always inspect gloves for tears or punctures before use. Note that no glove material is impervious forever; consult a glove compatibility chart and change gloves frequently.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure clothing is impervious to the chemical.[9]

  • Respiratory Protection: All handling of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[10]

1.2. Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in chemical waste management is proper segregation. Incompatible wastes, if mixed, can result in violent chemical reactions, fires, or the release of toxic gases.

This compound waste must be collected as Halogenated Organic Waste .[11]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

  • DO NOT mix with strong acids, bases, or oxidizers.[10]

  • DO NOT dispose of any amount, no matter how small, down the sanitary sewer system.[11][12]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for collecting and disposing of this compound waste, from the point of generation to the final handoff for professional disposal. Adherence to this workflow is essential for maintaining a safe laboratory environment.

Diagram 1: Disposal Decision Workflow

G cluster_0 start Start: Waste Generated waste_type Identify Waste Type (Solid, Liquid, Debris?) start->waste_type container Select Compatible Waste Container (Glass or HDPE) waste_type->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->label collect Transfer Waste in Fume Hood label->collect seal Securely Seal Container collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Complete & Submit EHS Pickup Request saa->pickup end End: Awaiting Pickup pickup->end

Caption: Decision workflow for proper chemical waste disposal.

Methodology:

  • Container Selection and Preparation:

    • Select a clean, dry container that is in good condition and compatible with halogenated organic compounds. A glass bottle with a screw cap is generally preferred.[13] Do not use metal containers.

    • The container must be labeled before the first drop of waste is added.[11]

  • Proper Labeling:

    • Affix a hazardous waste label, available from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the words "HAZARDOUS WASTE ".[13]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For this waste stream, this would be "This compound " and the solvent if applicable (e.g., "Dichloromethane, ~95%").[13]

  • Waste Accumulation:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour liquid waste into the container using a funnel to prevent spills. If transferring solid waste, use a powder funnel or appropriate tools to minimize dust generation.

    • Keep the waste container securely capped at all times, except when actively adding waste.[11][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated and clearly marked Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.[13]

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain any potential leaks.

    • Segregate the halogenated waste container from other incompatible waste types, particularly acids and bases.[13]

  • Arranging for Final Disposal:

    • Once the container is full or the project is complete, arrange for pickup by your institution's EHS department.

    • This typically involves completing a "Hazardous Material Pickup Request" form, where you will accurately transcribe the information from the container's label.[13]

    • Ensure the exterior of the container is clean and free of any chemical residue before pickup.

Part 3: Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

3.1. Spill Cleanup

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into a new, properly labeled hazardous waste container. The cleanup debris is also considered hazardous waste.[7]

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency number and EHS department immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

3.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed in a way that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinolin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloroquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.